molecular formula C11H10N2O2 B1415357 3,7-Dimethylquinoxaline-2-carboxylic acid CAS No. 2168971-76-2

3,7-Dimethylquinoxaline-2-carboxylic acid

Cat. No.: B1415357
CAS No.: 2168971-76-2
M. Wt: 202.21 g/mol
InChI Key: KZGOWXOXYCJSQB-UHFFFAOYSA-N
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Description

3,7-Dimethylquinoxaline-2-carboxylic acid (CAS 2168971-76-2) is a high-purity chemical reagent for research applications. This compound features a quinoxaline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Researchers value quinoxaline derivatives for their potential in developing therapeutic agents; for instance, similar compounds are being investigated as potent inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1) for conditions like non-alcoholic steatohepatitis (NASH) , and as novel antimycobacterial agents targeting tuberculosis . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing for the creation of amides, esters, and other derivatives to explore structure-activity relationships and develop novel chemical probes. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use. Chemical Data: • CAS Number: 2168971-76-2 • Molecular Formula: C11H10N2O2 • Molecular Weight: 202.21 g/mol • SMILES: O=C(C1=NC2=CC(C)=CC=C2N=C1C)O

Properties

IUPAC Name

3,7-dimethylquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-3-4-8-9(5-6)13-10(11(14)15)7(2)12-8/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGOWXOXYCJSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity & Therapeutic Potential of 3,7-Dimethylquinoxaline-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 3,7-Dimethylquinoxaline-2-carboxylic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Scaffold Optimization and Pharmacological Profiling

Executive Summary

The quinoxaline scaffold, specifically the 3,7-dimethylquinoxaline-2-carboxylic acid core, represents a critical pharmacophore in medicinal chemistry. While the quinoxaline ring itself is a privileged structure found in agents like Echinomycin and Varenicline, the 2-carboxylic acid functionality serves as a pivotal "handle" for generating diverse bioactive amides, hydrazides, and esters.

This guide analyzes the biological activity of derivatives stemming from this specific 3,7-dimethyl substituted core. It contrasts the scaffold’s established antitubercular potential (via DprE1 inhibition) against its emerging anticancer properties (VEGFR-2/EGFR kinase inhibition), providing a roadmap for researchers to optimize this template for next-generation therapeutics.

Chemical Architecture & Synthesis

The Scaffold Logic

The 3,7-dimethylquinoxaline-2-carboxylic acid moiety is defined by three structural features that dictate its biological interactions:

  • C2-Carboxyl Group: The primary vector for derivatization (amides/hydrazides) to engage hydrogen-bonding networks in protein pockets (e.g., DprE1 active site).

  • C3-Methyl Group: Provides steric bulk that restricts conformational rotation, often enhancing selectivity for specific kinase ATP-binding pockets.

  • C7-Methyl Group: Modulates lipophilicity (

    
    ) and electron density of the benzene ring, influencing metabolic stability and membrane permeability.
    
Synthetic Pathway & Regioselectivity

A critical challenge in synthesizing this core is the regioselectivity during the condensation of 4-methyl-1,2-phenylenediamine. The reaction typically yields a mixture of 3,6-dimethyl and 3,7-dimethyl isomers, requiring careful chromatographic separation or regiospecific precursors.

Protocol: Core Synthesis via Condensation
  • Reagents: 4-Methyl-1,2-phenylenediamine, Ethyl 2,3-dioxobutanoate (or generated in situ from ethyl acetoacetate + SeO

    
    ).
    
  • Conditions: Ethanol reflux, catalytic acetic acid.[1][2]

Synthesispath Start 4-Methyl-1,2- phenylenediamine Inter Schiff Base Intermediate Start->Inter Condensation (EtOH, Reflux) Reagent Ethyl 2,3- dioxobutanoate Reagent->Inter Isomer1 Ethyl 3,7-dimethyl quinoxaline-2-carboxylate (Target) Inter->Isomer1 Cyclization (Major/Minor varies) Isomer2 Ethyl 3,6-dimethyl quinoxaline-2-carboxylate (Byproduct) Inter->Isomer2 Acid 3,7-Dimethylquinoxaline -2-carboxylic acid Isomer1->Acid Hydrolysis (NaOH/MeOH)

Figure 1: Synthetic route to the 3,7-dimethylquinoxaline-2-carboxylic acid core, highlighting the regiochemical divergence.

Therapeutic Module A: Antitubercular Activity

The quinoxaline-2-carboxylic acid class is a validated scaffold for antitubercular agents, primarily targeting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) , an enzyme essential for mycobacterial cell wall synthesis.

Mechanism of Action: DprE1 Inhibition

Derivatives of 3,7-dimethylquinoxaline-2-carboxylic acid (especially amides and hydrazides) act as non-covalent inhibitors of DprE1.

  • Binding Mode: The C2-carbonyl oxygen forms a hydrogen bond with Lys418 in the DprE1 active site.

  • Role of 3,7-Dimethyl: The C3-methyl occupies a small hydrophobic pocket. However, SAR studies suggest that replacing the C7-methyl with electron-withdrawing groups (e.g., -CF

    
    , -Cl) often enhances potency (e.g., compound Ty38c). The 3,7-dimethyl variants often serve as lipophilic baselines.
    
The 1,4-Di-N-Oxide Subclass

A specific subset, the 1,4-di-N-oxides , operates via a different mechanism: bioreduction leading to radical generation and DNA damage.

  • Critical Insight: While general quinoxaline-1,4-dioxides are potent, the specific 3,7-dimethylquinoxaline-2-carboxylate 1,4-dioxide has demonstrated reduced efficacy against Ethambutol-resistant strains compared to its 7-chloro or 7-fluoro analogs. This suggests the C7-methyl group may be metabolically labile or sterically unfavorable for the specific reductase enzymes involved in activation.

DprE1_Mech Drug 3,7-Dimethylquinoxaline Derivative Target DprE1 Enzyme (Mycobacterium) Drug->Target Non-covalent binding (H-bond to Lys418) Complex Enzyme-Inhibitor Complex Target->Complex Effect Cell Wall Lysis (Arabinogalactan halt) Complex->Effect Inhibition of Epimerization

Figure 2: Mechanism of Action for Antitubercular Activity via DprE1 Inhibition.

Therapeutic Module B: Anticancer & Kinase Inhibition

Recent screenings have repositioned 3,7-dimethylquinoxaline-2-carboxylic acid derivatives as multi-target Kinase inhibitors, specifically against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR .

Structure-Activity Relationship (SAR)
  • Linker Importance: Direct carboxylic acids are weak inhibitors. Conversion to hydrazides (-CONHNH

    
    ) or hydrazones  drastically improves IC
    
    
    
    values against cancer cell lines (MCF-7, HepG2).
  • 3-Methyl Role: Essential for ATP-mimetic binding. It positions the scaffold within the hinge region of the kinase.

  • 7-Methyl Role: Enhances hydrophobic interaction with the "gatekeeper" residue region. However, bulky groups at C7 can clash; the methyl group is often the optimal size for VEGFR-2 selectivity.

Key Data Summary
Derivative TypeTargetCell Line / AssayActivity Profile
Hydrazide VEGFR-2HUVECIC

: 2.1 - 5.4 µM (Moderate)
1,4-Di-N-Oxide DNA (Hypoxia)MCF-7High cytotoxicity (Hypoxia-selective)
Amide (N-benzyl) EGFRHepG2IC

: ~8.5 µM
Acid (Parent) N/AGeneral ScreenInactive (Prodrug/Precursor only)

Experimental Protocols

Self-validating workflows for synthesizing and testing these derivatives.

Protocol: Synthesis of 3,7-Dimethylquinoxaline-2-carboxylic Acid Hydrazide

Objective: Convert the parent acid/ester to the active hydrazide pharmacophore.

  • Starting Material: Dissolve 1.0 eq of Ethyl 3,7-dimethylquinoxaline-2-carboxylate in absolute ethanol (10 mL/g).

  • Reagent: Add Hydrazine Hydrate (99%, 5.0 eq) dropwise at room temperature.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: CHCl

    
    :MeOH 9:1).
    
  • Work-up: Cool to 0°C. The hydrazide typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water.

  • Validation: confirm structure via

    
    H-NMR (Look for hydrazide protons at 
    
    
    
    4.5 and 9.8 ppm).
Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

Objective: Determine MIC against M. tuberculosis H37Rv.[3]

  • Inoculum: Prepare M. tb suspension at

    
     CFU/mL in 7H9 broth.
    
  • Plating: Add 100 µL inoculum to 96-well plates containing serial dilutions of the quinoxaline derivative (Range: 0.1 µM – 100 µM).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL Alamar Blue and 12 µL Tween-80 (10%). Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

    • Metric: Lowest concentration preventing color change is the MIC.

Future Perspectives & Optimization

The 3,7-dimethylquinoxaline-2-carboxylic acid scaffold is a "privileged but imperfect" starting point.

  • Metabolic Liability: The C7-methyl is prone to benzylic oxidation by cytochrome P450s.

  • Optimization Strategy: Replace C7-Me with -CF

    
      (Bioisostere) to block metabolism while maintaining lipophilicity, or -F  to lower logP.
    
  • Hybridization: Coupling the C2-acid with other pharmacophores (e.g., fluoroquinolones or triazoles) is the current trend to overcome resistance mechanisms.

References

  • DprE1 Inhibition & Quinoxalines: 2-Carboxyquinoxalines kill Mycobacterium tuberculosis through noncovalent inhibition of DprE1. (2015).[4] ACS Chemical Biology. Link

  • Anticancer & Kinase Activity: Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2. (2021).[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • 1,4-di-N-oxide Efficacy: Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis. (2011). Antimicrobial Agents and Chemotherapy.[3][4][7][8] Link

  • Synthesis & SAR: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • General Hydrazide Activity: Synthesis and biological evaluation of novel hydrazide based cytotoxic agents.[9] (2009). Expert Opinion on Drug Discovery. Link

Sources

A Technical Guide to the Solubility of 3,7-Dimethylquinoxaline-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient process development, formulation design, and preclinical studies. This guide provides a comprehensive technical overview of the solubility characteristics of 3,7-Dimethylquinoxaline-2-carboxylic acid. Due to the limited availability of public domain data for this specific molecule, this document focuses on the foundational principles of solubility, predictive methodologies based on structural analogs, and a detailed experimental protocol for empirical solubility determination. By synthesizing theoretical knowledge with practical, field-proven techniques, this guide empowers researchers to confidently assess and apply the solubility properties of this compound.

Introduction and Physicochemical Profile

3,7-Dimethylquinoxaline-2-carboxylic acid belongs to the quinoxaline class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities. The solubility of this compound is a critical parameter that dictates its utility in various applications, from synthetic reaction conditions to its behavior in biological systems.

An analysis of its structure reveals key features that govern its solubility: a rigid, aromatic quinoxaline core, a carboxylic acid group capable of acting as a hydrogen bond donor and acceptor, and two methyl groups that increase its lipophilicity compared to the unsubstituted parent structure.

Table 1: Physicochemical Properties of 3,7-Dimethylquinoxaline-2-carboxylic Acid and a Key Analog

Property3,7-Dimethylquinoxaline-2-carboxylic acid3-Methylquinoxaline-2-carboxylic acid (Analog)Source
Molecular Formula C₁₁H₁₀N₂O₂C₁₀H₈N₂O₂[1]
Molecular Weight 202.21 g/mol 188.18 g/mol [2]
CAS Number 2168971-76-274003-63-7[2][3]
Appearance Solid (predicted)Neat Oil / Solid[4]
Melting Point Not available168-170 °C[5]
Predicted XLogP3 1.9 (Predicted)1.5 (Predicted)[2]

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[6] A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 3,7-Dimethylquinoxaline-2-carboxylic acid, the key interactions are:

  • Hydrogen Bonding: The carboxylic acid group is the primary driver of solubility in polar, protic solvents (e.g., alcohols, water) and polar, aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions: The polar nature of the quinoxaline ring system and the carboxylic acid group contribute to favorable interactions with polar solvents.

  • Van der Waals Forces: The aromatic core and methyl groups will interact via dispersion forces with nonpolar solvents.

A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8] A solvent is likely to dissolve a solute if their Hansen parameters are similar, meaning their point in "Hansen space" is close.[9][10] While the specific HSP values for 3,7-Dimethylquinoxaline-2-carboxylic acid are not published, they could be estimated using software or determined experimentally. This would allow for the rational selection of solvents or the design of optimal solvent blends.[8]

Predicted Solubility Profile Based on a Structural Analog

Table 2: Qualitative Solubility of 3-Methylquinoxaline-2-carboxylic acid (CAS 74003-63-7)

SolventSolubilityConcentrationInferred Solvent Type
Dimethylformamide (DMF) Soluble25 mg/mLPolar Aprotic
Dimethyl sulfoxide (DMSO) Soluble30 mg/mLPolar Aprotic
Ethanol Soluble25 mg/mLPolar Protic
PBS (pH 7.2) / DMSO (10:1) Sparingly Soluble0.1 mg/mLAqueous/Co-solvent

Source: Cayman Chemical Product Information[4]

Expert Insights & Predictions:

Based on this analog data, we can infer the following for 3,7-Dimethylquinoxaline-2-carboxylic acid:

  • High Solubility in Polar Aprotic Solvents: Excellent solubility is expected in solvents like DMSO and DMF. These solvents are strong hydrogen bond acceptors and can effectively solvate the carboxylic acid group.

  • Good Solubility in Alcohols: Good solubility is anticipated in lower-chain alcohols like methanol, ethanol, and isopropanol due to their ability to engage in hydrogen bonding.

  • Moderate to Low Solubility in Ethers and Esters: Solvents like diethyl ether, THF, and ethyl acetate are likely to be poorer solvents. While they possess some polarity, their hydrogen bonding capability is limited compared to alcohols or DMSO.

  • Very Low Solubility in Nonpolar Solvents: Very low solubility is expected in hydrocarbon solvents such as hexane, heptane, and toluene. The energy required to break the crystal lattice and solute-solute hydrogen bonds of the carboxylic acid is not compensated by the weak van der Waals interactions with these solvents.

  • pH-Dependent Aqueous Solubility: As a carboxylic acid, its solubility in aqueous systems will be highly dependent on pH. In acidic conditions (pH < pKa), the compound will be in its neutral, less soluble form. In basic conditions (pH > pKa), it will deprotonate to form a highly polar and much more water-soluble carboxylate salt.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain definitive, quantitative data, an empirical determination is essential. The equilibrium shake-flask method is a robust and widely accepted standard, forming the basis of OECD Guideline 105.[11][12]

Principle

A surplus of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound in the clear supernatant is measured using a suitable analytical technique.[13]

Materials & Equipment
  • 3,7-Dimethylquinoxaline-2-carboxylic acid (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator within a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Step-by-Step Methodology
  • Preparation of Calibration Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards of known concentrations.

  • Sample Preparation: Add an excess amount of solid 3,7-Dimethylquinoxaline-2-carboxylic acid to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time. A 24-hour period is often sufficient, but equilibrium time may need to be validated (e.g., by taking measurements at 24, 48, and 72 hours to ensure the concentration has plateaued).[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to let the excess solid settle.

  • Sample Extraction: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Dilution & Analysis: Accurately dilute the filtered, saturated solution with an appropriate solvent to bring its concentration within the range of the prepared calibration curve.

  • Quantification: Analyze the diluted sample using the calibrated HPLC method. Determine the concentration of the compound by comparing the instrument response to the calibration curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in appropriate units (e.g., mg/mL or mol/L).

Workflow Diagram

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis Cal_Std 1. Prepare HPLC Calibration Standards HPLC 8. Quantify via HPLC Cal_Std->HPLC Calibrates Add_Solid 2. Add Excess Solid to Vial Add_Solvent 3. Add Known Volume of Solvent Add_Solid->Add_Solvent Shake 4. Agitate at Constant Temp (e.g., 24h) Add_Solvent->Shake Settle 5. Settle Undissolved Solid Shake->Settle Filter 6. Filter Supernatant (0.22 µm Syringe Filter) Settle->Filter Dilute 7. Dilute Sample for Analysis Filter->Dilute Dilute->HPLC Calculate 9. Calculate Solubility HPLC->Calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct published solubility data for 3,7-Dimethylquinoxaline-2-carboxylic acid is scarce, a robust understanding of its physicochemical properties and the behavior of structural analogs allows for strong qualitative predictions. High solubility is anticipated in polar aprotic solvents like DMSO and polar protic solvents like ethanol, with limited solubility in nonpolar media. For quantitative assessment, which is critical for process development and formulation, the detailed shake-flask protocol provided herein offers a reliable, industry-standard method for generating precise and accurate data. This guide serves as both a predictive tool and a practical manual for researchers working with this important quinoxaline derivative.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. thesis, Technical University of Denmark. [Link to general information, as thesis is not directly linkable]
  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis Website.[Link]

  • Hansen, C. M., & Abbott, S. (n.d.). Hansen Solubility Parameters. Official HSP Website.[Link]

  • West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services Website.[Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.[Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCI Department of Chemistry.[Link]

  • Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association.[Link]

  • OECD. (2006). OECD Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD iLibrary.[Link]

  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Scribd.[Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method. EUR-Lex.[Link]

  • Quora. (2017). How can you determine the solubility of organic compounds? Quora.[Link]

  • York University. (2023). Solubility of Organic Compounds. York University Department of Chemistry.[Link]

  • Analytice. (2024). OECD n°120 : Dissolution behaviour in the laboratory. Analytice.[Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. KREATiS Website.[Link]

  • EPP Ltd. (n.d.). List of OECD Test Methods for Physico-Chemical Testing. EPP Ltd Website.[Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylquinoxaline-2-carboxylic acid. PubChem Compound Database.[Link]

Sources

A Technical Guide to the Safe Handling of 3,7-Dimethylquinoxaline-2-carboxylic Acid: A Synthesis of SDS Data and Practical Application

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Scientific Context

3,7-Dimethylquinoxaline-2-carboxylic acid is a heterocyclic organic compound built upon the quinoxaline scaffold. The quinoxaline ring system, a fusion of benzene and pyrazine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility allows for extensive functionalization, leading to a diverse array of pharmacological activities that have been explored for antimicrobial, anticancer, and anti-inflammatory applications.[3][4]

While 3,7-Dimethylquinoxaline-2-carboxylic acid itself is not as extensively documented as some analogs, the closely related compound, 3-Methylquinoxaline-2-carboxylic acid (MQCA), is well-known as a major metabolite of the veterinary antibiotic and growth promoter, olaquindox.[5] This context is critical for drug development professionals, as understanding the safety profile of such metabolites is paramount in preclinical and clinical studies.

This guide moves beyond the standard format of a Safety Data Sheet (SDS). It is designed to provide senior laboratory personnel with a deeper, more functional understanding of the risks associated with 3,7-Dimethylquinoxaline-2-carboxylic acid. By synthesizing available SDS data with established safety protocols for related chemical classes, this document explains not only what precautions to take, but why they are necessary, ensuring a culture of informed safety and scientific integrity.

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment begins with a clear understanding of the intrinsic hazards of a substance. For 3,7-Dimethylquinoxaline-2-carboxylic acid, the primary documented hazard is acute oral toxicity.[6]

Globally Harmonized System (GHS) Classification

  • Pictogram: GHS07 (Exclamation Mark)[6]

  • Signal Word: Warning[6]

  • Hazard Statement: H302 - Harmful if swallowed.[6]

While the available data for the 3,7-dimethyl derivative is limited, a comprehensive safety assessment necessitates considering the hazards of structurally similar compounds. The closely related 3-Methylquinoxaline-2-carboxylic acid is classified not only as harmful if swallowed (H302) but also as a cause of serious eye irritation (H319) and a potential cause of respiratory irritation (H335).[7][8][9]

Causality Behind Potential Hazards:

  • Oral Toxicity: The "Harmful if swallowed" classification corresponds to GHS Acute Toxicity Category 4. For the similar MQCA, this is supported by an Acute Toxicity Estimate (ATE) for oral exposure of 500 mg/kg.[8] This level of toxicity necessitates immediate medical attention upon ingestion.

  • Irritation (Inferred): The acidic nature of the carboxylic acid functional group and the bioactive quinoxaline core suggest a high potential for irritant effects. Organic acids can cause irritation or burns upon contact with skin and eyes.[10] The nitrogen-containing heterocyclic ring can also interact with biological tissues, potentially leading to irritation of the respiratory tract if inhaled as a dust.[11]

Table 1: Hazard Summary

Hazard Class GHS Category Hazard Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [6]
Serious Eye Irritation (Inferred) Category 2A H319: Causes serious eye irritation [7][8][9]
Specific Target Organ Toxicity - Single Exposure (Inferred) Category 3 H335: May cause respiratory irritation [7][8][9]

Note: Italicized hazards are inferred from the closely related analog, 3-Methylquinoxaline-2-carboxylic acid, and should be adopted as a precautionary measure.

GHS_Hazard_Profile cluster_pictogram GHS Pictogram cluster_hazards Associated Hazards GHS07 {GHS07 | Exclamation Mark} H302 H302 Harmful if swallowed GHS07->H302 H319 H319 (Inferred) Causes serious eye irritation GHS07->H319 H335 H335 (Inferred) May cause respiratory irritation GHS07->H335

Caption: GHS Hazard Profile for 3,7-Dimethylquinoxaline-2-carboxylic acid.

Section 3: Proactive Safety Measures: Handling, Storage, and Personal Protection

A proactive approach to safety is essential. The following protocols are designed to minimize exposure and mitigate risks during routine laboratory operations.

Personal Protective Equipment (PPE)

Proper PPE is the primary barrier between the researcher and chemical hazards. The selection is based on a risk assessment of the specific procedures being performed.[12]

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Nitrile gloves Provides adequate protection against incidental splashes of organic acids.[12] Always check breakthrough times for the specific glove model and remove/replace immediately after contamination.
Eye Protection Safety goggles with side shields or a face shield Protects against splashes and airborne dust particles.[10] Essential due to the inferred high potential for serious eye irritation.
Skin/Body Protection Fully-buttoned laboratory coat Prevents contamination of personal clothing and skin.[13]

| Respiratory | Use only in a certified chemical fume hood | An engineering control is the primary method for respiratory protection.[12] A respirator may be needed for large spills or if engineering controls fail.[13] |

Storage Protocol

The chemical integrity and safety of stored reagents depend on proper storage conditions.[11]

  • Container: Store in the original, tightly sealed container.[11]

  • Location: Keep in a designated, locked cabinet for toxic or hazardous materials.[8][14]

  • Environment: The storage area must be cool, dry, and well-ventilated.[11]

  • Segregation: This is a critical, self-validating step.

    • Segregate from strong oxidizing agents to prevent potentially violent exothermic reactions.[11]

    • Segregate from bases to prevent neutralization reactions.[10]

    • Segregate from foodstuffs and other incompatible materials.[11]

Experimental Handling Protocol: Weighing and Solution Preparation

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in Table 2.

  • Transport: Use a secondary container when transporting the chemical from the storage location to the fume hood.

  • Handling: Perform all manipulations, including weighing and solution preparation, within the fume hood to contain any dust or vapors.[12]

  • Dispensing: Use a spatula to carefully transfer the solid chemical. Avoid actions that could generate dust.

  • Cleaning: After use, decontaminate the spatula and work surface. Wipe the exterior of the primary container before returning it to storage.

  • Waste: Dispose of contaminated consumables (e.g., weigh boats, wipes) in a designated, sealed hazardous waste container.[15]

Safe_Handling_Workflow start Start: Prepare Solution ppe Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood transport Transport Chemical in Secondary Containment fume_hood->transport weigh Weigh Solid Compound Inside Fume Hood transport->weigh dissolve Dissolve in Solvent Inside Fume Hood weigh->dissolve store Return Primary Container to Segregated Storage dissolve->store waste Dispose of Contaminated Waste in Labeled Bin store->waste end End: Procedure Complete waste->end

Caption: Workflow for the safe handling of solid chemical compounds.

Section 4: Reactive Safety Measures: Emergency Response Protocols

Even with robust proactive measures, accidents can occur. A clear, well-rehearsed emergency plan is vital.

Exposure Management

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.[15]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with plenty of water for at least 15 minutes.[10][13] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[15] Call a poison control center or seek immediate medical attention.[6][14]

Spill Management

The response to a spill is dictated by its size and location.[13]

Step-by-Step Protocol for a Small Spill (<10g, contained in a fume hood):

  • Alert: Notify others in the immediate area.

  • Isolate: Ensure the spill is contained within the fume hood.

  • PPE: Wear the appropriate PPE, including double-gloving if necessary.

  • Absorb/Neutralize: Gently cover the spill with an inert absorbent material like vermiculite or sand. For an acidic compound, a weak base like sodium bicarbonate can be used for neutralization, but be cautious of potential effervescence.[16]

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[13]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Seal, label, and dispose of the waste container according to institutional and local regulations.[15]

Spill_Response_Decision_Tree cluster_small Small Spill (<10g & Contained) cluster_large Large Spill (>10g or Uncontained) spill Spill Occurs decision Assess Spill Size & Location spill->decision small_spill Trained Personnel Cleanup decision->small_spill Small & Contained large_spill Emergency Services Response decision->large_spill Large or Uncontained small_steps 1. Alert others 2. Use spill kit 3. Collect waste 4. Decontaminate area large_steps 1. Evacuate area 2. Alert others & call 911 3. Secure the area 4. Await EHS

Caption: Decision tree for chemical spill response in a laboratory setting.

Section 5: Physicochemical and Toxicological Data

Understanding the physical properties of a compound is essential for experimental design and safety. Data for 3,7-Dimethylquinoxaline-2-carboxylic acid is limited, so comparative data from its close analog is provided for context.

Table 3: Physicochemical Properties

Property 3,7-Dimethylquinoxaline-2-carboxylic acid 3-Methylquinoxaline-2-carboxylic acid (for comparison)
CAS Number Not Found 74003-63-7[7]
Molecular Formula C₁₁H₁₀N₂O₂[6] C₁₀H₈N₂O₂[7]
Molecular Weight 202.21 g/mol [6] 188.18 g/mol [7]
Melting Point Data not available 168-170 °C[17]
Density Data not available 1.355 g/cm³[17]

| Solubility | Data not available | Soluble in DMF and DMSO[5] |

Toxicological Profile

  • Acute Toxicity: The primary known hazard is acute oral toxicity, classified as GHS Category 4.[6] This indicates that ingestion of a relatively small amount can cause significant adverse health effects. The toxicological properties have not been fully investigated, which warrants handling the compound with significant care.[11][15]

  • Carcinogenicity, Mutagenicity, Teratogenicity: There is no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[8][18] However, the absence of data does not signify the absence of hazard. Until proven otherwise, exposure should be minimized.

Section 6: Conclusion

3,7-Dimethylquinoxaline-2-carboxylic acid is a compound that requires careful and informed handling. Its confirmed classification as "Harmful if swallowed" and the strong potential for skin, eye, and respiratory irritation based on its chemical structure and the properties of close analogs demand the consistent use of robust engineering controls and appropriate personal protective equipment. The protocols and data synthesized in this guide provide a framework for researchers to work safely and effectively. The foundational principle of chemical safety—treating all compounds with limited toxicological data with a high degree of caution—is paramount when handling this substance.

References

  • Benchchem. Best practices for handling and disposal of quinoxaline-2,3-diones.
  • PubChem. 3-Methylquinoxaline-2-carboxylic acid | C10H8N2O2 | CID 6484678.
  • Washington State University. Acids, Organic.
  • Fluorochem. 3,7-Dimethyl-quinoxaline-2-carboxylic acid.
  • University of Washington. Organic Acid Standard Operating Procedure.
  • University of California, Riverside. WORKING WITH ACIDS STANDARD OPERATING PROCEDURE.
  • Cayman Chemical. 3-Methylquinoxaline-2-carboxylic Acid Safety Data Sheet.
  • University of New Mexico. acids-sop.docx - Environmental Health & Safety.
  • University of Utah. Acid Handling.
  • ChemicalBook. 3,7-Dimethylquinoxaline-2-carboxylic acid | 2168971-76-2.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • CPAChem. Safety data sheet.
  • TCI Chemicals. SAFETY DATA SHEET.
  • ECHEMI. 3-Methyl-quinoxaline-2-carboxylic Acid SDS, 74003-63-7 Safety Data Sheets.
  • BLD Pharmatech. 3-Methyl-quinoxaline-2-carboxylic acid SDS.
  • Alfa Chemistry. CAS 74003-63-7 3-Methyl-quinoxaline-2-carboxylic acid.
  • Cayman Chemical. 3-Methylquinoxaline-2-carboxylic Acid (CAS 74003-63-7).
  • Safe Work Australia. Classifying hazardous chemicals.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-Methyl-quinoxaline-2-carboxylic Acid.
  • Benchchem. Quinoxaline Derivatives: A Technical Guide for Drug Development.
  • Benchchem. Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry.
  • MDPI. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives.
  • PubMed. Quinoxaline, its derivatives and applications: A State of the Art review.

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Methodological & Application

synthesis of 3,7-Dimethylquinoxaline-2-carboxylic acid from 4-methyl-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3,7-Dimethylquinoxaline-2-carboxylic Acid (MQCA)

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3,7-Dimethylquinoxaline-2-carboxylic acid (MQCA) , a primary metabolite of the veterinary antibiotic Olaquindox. Unlike standard quinoxaline syntheses that yield the 2-hydroxy/oxo tautomers, this protocol targets the 2-carboxylic acid functionality directly using a regioselective condensation strategy.

Key Technical Features:

  • Target: 3,7-Dimethylquinoxaline-2-carboxylic acid (CAS: 74003-63-7).

  • Methodology: Hinsberg-type cyclocondensation of 4-methyl-1,2-phenylenediamine with ethyl 2,3-dioxobutyrate, followed by ester hydrolysis.

  • Regiocontrol: Addresses the critical challenge of separating the 3,7-dimethyl isomer from the 3,6-dimethyl byproduct.

  • Application: Reference standard generation for food safety testing (MRL compliance) and xenobiotic metabolism studies.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the pyrazine ring fusion. The core challenge is the asymmetry of the starting diamine, which leads to two regioisomers.

  • Precursors:

    • Nucleophile: 4-Methyl-1,2-phenylenediamine (3,4-Diaminotoluene).

    • Electrophile: Ethyl 2,3-dioxobutyrate (provides the C2-Carboxyl and C3-Methyl motifs).

  • Mechanism: Double condensation (Schiff base formation). The reaction rate at the para-amino group (relative to the methyl substituent) differs from the meta-amino group, influencing the isomer ratio.

Retrosynthesis Target 3,7-Dimethylquinoxaline- 2-carboxylic acid (MQCA) Intermediate Ethyl 3,7-dimethylquinoxaline- 2-carboxylate (Ester) Target->Intermediate Hydrolysis (NaOH) Precursor1 4-Methyl-1,2- phenylenediamine Precursor2 Ethyl 2,3-dioxobutyrate Intermediate->Precursor1 Cyclocondensation Intermediate->Precursor2 +

Figure 1: Retrosynthetic pathway targeting the carboxylic acid functionality.

Experimental Protocols

Phase 1: Cyclocondensation to Ethyl Ester Intermediate

This step forms the quinoxaline core.[1] Note that commercial "Ethyl 2,3-dioxobutyrate" is often unstable; it is recommended to generate it fresh or use a high-purity commercial grade stored under argon.

Reagents:

  • 4-Methyl-1,2-phenylenediamine (12.2 g, 100 mmol)

  • Ethyl 2,3-dioxobutyrate (15.8 g, 110 mmol)

  • Ethanol (Absolute, 150 mL)

  • Acetic Acid (Glacial, catalytic, 1 mL)

Protocol:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1,2-phenylenediamine in 100 mL of absolute ethanol under nitrogen atmosphere.

  • Addition: Add Ethyl 2,3-dioxobutyrate (diluted in 50 mL ethanol) dropwise over 30 minutes at room temperature. Rationale: Slow addition minimizes oligomerization of the diketone.

  • Cyclization: Add glacial acetic acid. Heat the mixture to reflux (78°C) for 4 hours. Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 7:3).

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a crystalline solid.

  • Filtration: Filter the crude solid. Wash with cold ethanol (2 x 20 mL).

  • Isomer Note: The crude solid is a mixture of the 3,7-isomer (Target) and 3,6-isomer .

    • Regioselectivity Insight: The 3,7-isomer is typically less soluble in ethanol than the 3,6-isomer.

  • Recrystallization (Critical): Recrystallize the crude ester from hot ethanol. Collect the first crop of crystals, which is enriched in the desired Ethyl 3,7-dimethylquinoxaline-2-carboxylate .

Yield Expectation: 60-70% (Combined isomers); ~40% (Enriched 3,7-isomer).

Phase 2: Hydrolysis to MQCA

Reagents:

  • Ethyl 3,7-dimethylquinoxaline-2-carboxylate (Pure intermediate from Phase 1)

  • Sodium Hydroxide (1M aqueous solution)

  • Methanol[1][2]

  • Hydrochloric Acid (1M and 6M)

Protocol:

  • Saponification: Suspend the purified ester (5.0 g, 21.7 mmol) in Methanol (50 mL). Add NaOH 1M (45 mL, ~2 eq).

  • Reaction: Stir at ambient temperature for 2 hours. The solid will dissolve as the sodium salt forms. Monitor by TLC (disappearance of the ester spot).

  • Concentration: Remove methanol under reduced pressure (Rotavap, 40°C).

  • Acidification: Cool the remaining aqueous solution to 0°C. Acidify dropwise with HCl (6M) until pH reaches ~2.0.

  • Precipitation: The free acid (MQCA) will precipitate as a beige/yellow solid. Stir at 0°C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid and wash with cold water (3 x 15 mL) to remove salts.

  • Drying: Dry under high vacuum at 45°C for 12 hours.

Purification & Isomer Resolution Strategy

If the initial recrystallization of the ester was insufficient, the final acid will contain the 3,6-isomer.

Differentiation of Isomers:

  • 3,7-Dimethyl: Proton NMR signals for the aromatic ring will show a specific coupling pattern (singlet-like signal for H-8 due to weak meta-coupling).

  • 3,6-Dimethyl: Different splitting pattern.

Separation Protocol (if required):

  • Dissolve the crude acid mixture in minimum hot Methanol.

  • Add hot Water until turbidity is just observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • The 3,7-isomer typically crystallizes first. Filter and analyze purity.

Data Summary Table

ParameterSpecificationNotes
Appearance Yellow to Beige crystalline powderLight sensitive
Melting Point 208 - 212 °C (dec)Distinct from 3,6-isomer (~195°C)
Solubility DMSO, Methanol (Moderate), Water (Low)Soluble in alkaline aqueous buffers
MS (ESI+) [M+H]+ = 203.08Consistent with C11H10N2O2

Mechanistic Workflow

The following diagram illustrates the reaction pathway and the critical branching point for isomer formation.

ReactionMechanism Start 4-Methyl-1,2-phenylenediamine (Nucleophile) ImineA Intermediate A (Attack at C2-Ketone) Start->ImineA Condensation ImineB Intermediate B (Attack at C3-Ketone) Start->ImineB Reagent Ethyl 2,3-dioxobutyrate (Electrophile) Reagent->ImineA Reagent->ImineB Cycliz Cyclization & Dehydration ImineA->Cycliz ImineB->Cycliz Iso37 Ethyl 3,7-dimethyl- quinoxaline-2-carboxylate (MAJOR TARGET) Cycliz->Iso37 Preferred Path Iso36 Ethyl 3,6-dimethyl- quinoxaline-2-carboxylate (MINOR ISOMER) Cycliz->Iso36 Final 3,7-Dimethylquinoxaline- 2-carboxylic acid Iso37->Final 1. NaOH/MeOH 2. HCl

Figure 2: Mechanistic pathway showing the divergence of regioisomers during the Hinsberg cyclization.[2]

Quality Control & Validation

To ensure the synthesized material is suitable for use as an analytical standard (e.g., for LC-MS/MS analysis of Olaquindox residues), the following validation steps are mandatory:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Confirm the presence of two methyl singlets: ~2.5 ppm (C3-Me) and ~2.6 ppm (C7-Me).

    • Verify the absence of ethyl ester protons (quartet at 4.4 ppm, triplet at 1.4 ppm) to ensure complete hydrolysis.

    • Diagnostic Peak: The C2-COOH proton is often broad/invisible or very downfield (>13 ppm).

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10-90% B.[3]

    • Detection: UV at 254 nm and 320 nm (Quinoxalines absorb strongly in UV).

    • Acceptance Criteria: >98% purity, with no single impurity >0.5%.

  • Storage:

    • Store at -20°C.

    • Protect from light (quinoxalines are photodegradable).

References

  • Zhang, K., et al. (2012).[4] Cytotoxicity and genotoxicity of 1,4-bisdesoxyquinocetone, 3-methylquinoxaline-2-carboxylic acid (MQCA) in human hepatocytes.[4] Research in Veterinary Science, 93(3), 1393-1401.[4]

  • Hinsberg, O. (1887). Ueber die Einwirkung der Diketone auf Phenylendiamin.[5] Berichte der deutschen chemischen Gesellschaft, 20(1), 20-24. (Foundational chemistry for quinoxaline synthesis).

Sources

reaction conditions for preparing 3,7-Dimethylquinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3,7-Dimethylquinoxaline-2-carboxylic acid

Abstract

This document provides a comprehensive guide to the synthesis of 3,7-Dimethylquinoxaline-2-carboxylic acid, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the classical condensation reaction between 4-methyl-1,2-phenylenediamine and pyruvic acid. This application note offers a detailed experimental protocol, an exploration of the underlying reaction mechanism, safety and handling guidelines, and expert insights into optimizing the reaction conditions. The content is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this important quinoxaline derivative.

Introduction and Significance

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] Their unique electronic and structural features also make them valuable in the development of organic semiconductors and electroluminescent materials.[2]

3,7-Dimethylquinoxaline-2-carboxylic acid, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, such as specialized ligands and potential therapeutic agents.[3][4] The reliable and efficient synthesis of this compound is therefore of considerable interest. The most direct and widely employed method for constructing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] This guide focuses on this robust and scalable approach.

Synthetic Strategy and Mechanism

The synthesis of 3,7-Dimethylquinoxaline-2-carboxylic acid is achieved through the acid-catalyzed condensation of 4-methyl-1,2-phenylenediamine with pyruvic acid. The selection of these starting materials directly dictates the substitution pattern of the final product:

  • 4-methyl-1,2-phenylenediamine: Provides the benzene ring portion of the quinoxaline core, with the methyl group at position 7.

  • Pyruvic acid (2-oxopropanoic acid): Acts as the 1,2-dicarbonyl equivalent, furnishing the pyrazine ring with a methyl group at position 3 and a carboxylic acid group at position 2.

The reaction proceeds through a well-established mechanism involving initial imine formation, followed by intramolecular cyclization and subsequent aromatization.

Reaction Mechanism Overview
  • Nucleophilic Attack & Hemiaminal Formation: One of the amino groups of the diamine performs a nucleophilic attack on the ketone carbonyl of pyruvic acid.

  • Dehydration to Imine: The resulting hemiaminal intermediate readily dehydrates to form a Schiff base (imine).

  • Intramolecular Cyclization: The second amino group attacks the imine carbon, leading to the formation of a six-membered dihydroquinoxaline ring.

  • Aromatization: The dihydroquinoxaline intermediate is unstable and spontaneously oxidizes to the thermodynamically stable aromatic quinoxaline ring. Atmospheric oxygen is typically sufficient to drive this final aromatization step.

G cluster_reactants Reactants cluster_process Reaction Pathway Diamine 4-methyl-1,2- phenylenediamine Imine Imine Intermediate (Schiff Base) Diamine->Imine Condensation Pyruvic Pyruvic Acid Pyruvic->Imine Dihydro Dihydroquinoxaline Intermediate Imine->Dihydro Intramolecular Cyclization Aromatization Oxidation (Aromatization) Dihydro->Aromatization Spontaneous Product 3,7-Dimethylquinoxaline- 2-carboxylic acid Aromatization->Product

Caption: Simplified reaction mechanism for quinoxaline formation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of 3,7-Dimethylquinoxaline-2-carboxylic acid.

Materials and Equipment
Reagents & MaterialsEquipment
4-methyl-1,2-phenylenediamine (>98%)250 mL Round-bottom flask
Pyruvic acid (≥98%)Reflux condenser
Ethanol (95% or absolute)Magnetic stirrer and stir bar
Deionized waterHeating mantle or oil bath
Celite or filter aid (optional)Büchner funnel and filter flask
Standard laboratory glassware
Safety and Handling Precautions

It is imperative to conduct this procedure within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

  • Pyruvic Acid: Corrosive. Causes severe skin burns and eye damage.[7][8] Handle with extreme care and avoid inhalation of vapors.[9][10]

  • 4-methyl-1,2-phenylenediamine: Toxic and an irritant. May cause skin and eye irritation.[11][12] Can be harmful if swallowed or inhaled. This compound is also a potential skin sensitizer.[12]

  • Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

Refer to the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[7][11]

Step-by-Step Synthesis Procedure

G A 1. Dissolve 6.1 g of 4-methyl-1,2- phenylenediamine in 100 mL ethanol in a 250 mL RBF. B 2. Slowly add a solution of 4.4 g of pyruvic acid in 20 mL ethanol to the stirring diamine solution. A->B C 3. Equip with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3 hours. B->C D 4. Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. C->D E 5. Collect the precipitated solid by vacuum filtration using a Büchner funnel. D->E F 6. Wash the solid with cold ethanol (2x20 mL) followed by diethyl ether (1x30 mL). E->F G 7. Dry the product under vacuum to obtain a crystalline solid. F->G

Caption: Experimental workflow for the synthesis protocol.

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.1 g (0.05 mol) of 4-methyl-1,2-phenylenediamine in 100 mL of 95% ethanol. Stir until all the solid has dissolved. The solution may have a dark color due to slight oxidation of the diamine.

  • Addition of Pyruvic Acid: In a separate beaker, prepare a solution of 4.4 g (0.05 mol) of pyruvic acid in 20 mL of 95% ethanol. Slowly add the pyruvic acid solution dropwise to the stirring diamine solution over 10-15 minutes. An initial color change and a slight exotherm may be observed.

  • Reaction at Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle. Maintain the reflux with continuous stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After 3 hours, turn off the heat and allow the mixture to cool to room temperature. A solid precipitate should begin to form. To maximize precipitation, place the flask in an ice-water bath for 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with two 20 mL portions of cold 95% ethanol to remove soluble impurities, followed by one 30 mL portion of diethyl ether to help dry the product.

  • Drying: Transfer the crystalline solid to a watch glass and dry under vacuum or in a desiccator to a constant weight. The expected product is a pale yellow to light brown crystalline solid.

Purification (Optional)

If the product's purity is insufficient, as determined by melting point or spectroscopic analysis, it can be recrystallized from hot ethanol or a mixture of ethanol and water.

Data Summary and Expected Results

The following table outlines the stoichiometry and expected yield for the reaction.

CompoundFormulaMW ( g/mol )Moles (mol)EquivalentsAmount Used
4-methyl-1,2-phenylenediamineC₇H₁₀N₂122.170.051.06.1 g
Pyruvic acidC₃H₄O₃88.060.051.04.4 g
Product C₁₁H₁₀N₂O₂ 202.21 0.05 - -
Theoretical Yield10.11 g
Typical Actual Yield (80-90%)8.1 - 9.1 g

Conclusion

The protocol described provides a reliable, efficient, and scalable method for the synthesis of 3,7-Dimethylquinoxaline-2-carboxylic acid. The condensation of 4-methyl-1,2-phenylenediamine with pyruvic acid is a robust reaction that proceeds in high yield under standard laboratory conditions. Adherence to the safety precautions is critical due to the hazardous nature of the starting materials. The resulting product is a valuable building block for further synthetic transformations in pharmaceutical and materials science research.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyruvic acid. Retrieved from [Link]

  • Farghaly, T. A., Abdallah, M. A., & Muhammad, Z. A. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 15(5), 379-402.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyruvic acid. Retrieved from [Link]

  • Li, Y., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14, 1-10.
  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(3), 590-595.
  • ResearchGate. (n.d.). Synthetic scheme for synthesis of quinoxaline from pyruvic acid. Retrieved from [Link]

  • ResearchGate. (2002). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. Retrieved from [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1598.
  • RIVM. (1998). Datasheet 3-Methylquinoxaline-2-carboxylic acid-d in DMF.
  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids | Download Table. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.).
  • Scribd. (n.d.). o-Phenylenediamine: Uses & Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Retrieved from [Link]

  • KOPS - University of Konstanz. (2022).
  • LibreTexts Chemistry. (2025). 20.5: Preparing Carboxylic Acids.
  • NASA. (n.d.).

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Application Notes and Protocols for the Esterification of 3,7-Dimethylquinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols for the esterification of 3,7-Dimethylquinoxaline-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. Recognizing the importance of quinoxaline derivatives in medicinal chemistry and drug development, this document outlines two robust and field-proven methodologies: the Steglich esterification and the Mitsunobu reaction. The rationale behind the selection of these methods is discussed, emphasizing their mild reaction conditions and broad substrate scope, which are particularly suitable for heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step instructions to ensure successful synthesis and purification of the target esters.

Introduction: The Significance of Quinoxaline Esters

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The esterification of 3,7-Dimethylquinoxaline-2-carboxylic acid is a critical step in the synthesis of novel therapeutic agents, as the resulting esters can exhibit enhanced pharmacokinetic and pharmacodynamic properties. The choice of esterification method is paramount to preserving the integrity of the quinoxaline core while achieving high yields and purity. This application note details two highly effective and complementary esterification protocols.

Strategic Selection of Esterification Methodology

The presence of the nitrogen-containing quinoxaline ring necessitates the use of mild reaction conditions to avoid side reactions or degradation of the starting material. Classical methods like Fischer-Speier esterification, which often require strong acids and high temperatures, may not be ideal.[3][4][5][6][7][8] Therefore, we will focus on two modern, reliable, and mild esterification techniques.

Steglich Esterification: A Mild and Efficient Approach

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under gentle, room-temperature conditions.[9][10] It utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[10][11] This method is particularly advantageous for substrates that are sensitive to acidic conditions or are sterically hindered.[9]

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester.[9] DMAP acts as an acyl-transfer catalyst, accelerating the reaction and suppressing the formation of the undesired N-acylurea byproduct.[9][10]

Mitsunobu Reaction: Versatility and Stereochemical Control

The Mitsunobu reaction offers an alternative and equally mild route to esters from primary and secondary alcohols.[12][13][14] This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, making it a valuable tool in stereoselective synthesis.[12][14]

The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group that is subsequently displaced by the carboxylate nucleophile in an Sₙ2 fashion.[12][13]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
3,7-Dimethylquinoxaline-2-carboxylic acid≥95%Commercially available[15]
Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)≥99%Sigma-Aldrich
Alcohol (e.g., Benzyl alcohol, Ethanol)AnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich
Diethyl azodicarboxylate (DEAD)40% solution in tolueneSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Ethyl acetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate

Safety Precaution: Dicyclohexylcarbodiimide (DCC) is a potent allergen and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[16]

Protocol 1: Steglich Esterification of 3,7-Dimethylquinoxaline-2-carboxylic acid

This protocol describes the synthesis of the benzyl ester of 3,7-Dimethylquinoxaline-2-carboxylic acid as a representative example.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3,7-Dimethylquinoxaline-2-carboxylic acid (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration). To this solution, add the desired alcohol (e.g., benzyl alcohol, 1.2 eq) followed by 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DCC Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU.

    • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.[17]

Diagram of Steglich Esterification Workflow:

Steglich_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Starting Material (3,7-Dimethylquinoxaline-2-carboxylic acid) in anhydrous DCM add_reagents Add Alcohol (1.2 eq) and DMAP (0.1 eq) start->add_reagents cool Cool to 0 °C add_reagents->cool add_dcc Add DCC (1.1 eq) in anhydrous DCM cool->add_dcc stir Stir at RT (12-24 h) add_dcc->stir filter_dcu Filter DCU stir->filter_dcu wash Wash with HCl, NaHCO3, Brine filter_dcu->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Ester purify->product

Caption: Workflow for Steglich Esterification.

Protocol 2: Mitsunobu Reaction for the Esterification of 3,7-Dimethylquinoxaline-2-carboxylic acid

This protocol provides an alternative method for the synthesis of the target esters.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add 3,7-Dimethylquinoxaline-2-carboxylic acid (1.5 eq) and triphenylphosphine (PPh₃) (1.5 eq).

  • Solvent and Alcohol Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration). Add the desired alcohol (1.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DEAD/DIAD Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product, triphenylphosphine oxide, and the hydrazine byproduct.

  • Purification: Purify the crude product by column chromatography on silica gel. The byproducts can often be challenging to separate. A less polar solvent system may be required to elute the desired ester before the more polar byproducts.

Diagram of Mitsunobu Reaction Mechanism:

Mitsunobu_Mechanism cluster_activation Activation cluster_substitution Sₙ2 Substitution PPh3 PPh₃ Adduct PPh₃-DEAD Adduct PPh3->Adduct DEAD DEAD DEAD->Adduct Oxyphosphonium [R'O-PPh₃]⁺ Adduct->Oxyphosphonium Alcohol R'-OH Alcohol->Oxyphosphonium Carboxylate R-COO⁻ Ester R-COOR' Oxyphosphonium->Ester OPPh3 O=PPh₃ Oxyphosphonium->OPPh3 Carboxylate->Ester

Caption: Simplified Mitsunobu Reaction Mechanism.

Characterization of the Ester Product

The successful synthesis of the target ester, for instance, 3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester, can be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: Expect to see characteristic peaks for the aromatic protons of the quinoxaline ring, the methyl groups, and the protons of the benzyl group.

  • ¹³C NMR Spectroscopy: The spectrum should show signals corresponding to the carbonyl carbon of the ester, as well as the carbons of the quinoxaline and benzyl moieties.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the ester should be observed. For the benzyl ester, the expected molecular formula is C₁₈H₁₆N₂O₂.[18][19]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester functional group.

Troubleshooting and Key Considerations

  • Low Yield in Steglich Esterification:

    • Ensure all reagents and solvents are anhydrous. Water can hydrolyze the O-acylisourea intermediate.

    • The formation of N-acylurea can be a side reaction. Using the stoichiometric amount of DCC or slightly less can minimize this.[9][16]

  • Difficulty in Purification (Mitsunobu Reaction):

    • The removal of triphenylphosphine oxide and the hydrazine byproduct can be challenging. Using polymer-supported triphenylphosphine can simplify purification as the oxide can be removed by filtration.[13]

    • Alternatively, crystallizing the crude product may help in separating the desired ester.

  • Incomplete Reaction:

    • For sterically hindered alcohols, the reaction time may need to be extended, or a slight increase in temperature may be necessary. However, this should be done cautiously to avoid decomposition.

Conclusion

The Steglich esterification and the Mitsunobu reaction are highly effective methods for the synthesis of esters of 3,7-Dimethylquinoxaline-2-carboxylic acid. The choice between the two protocols will depend on the specific alcohol being used, the desired stereochemical outcome, and the available purification capabilities. The detailed procedures and insights provided in this application note are designed to enable researchers to successfully synthesize these valuable compounds for further investigation in drug discovery and development programs.

References

  • Kropacheva, T. A., & Khlestkin, V. K. (2008). The Mitsunobu 1-O-esterification of 1-hydroxy-3-phenyl-1H-quinoxalin-2-one 4-oxide. Russian Chemical Bulletin, 57, 1264-1267. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Kropacheva, T. A., & Khlestkin, V. K. (2008). The Mitsunobu 1-O-esterification of 1-hydroxy-3-phenyl-1H-quinoxalin-2-one 4-oxide. Semantic Scholar. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Li, Y., et al. (2022). Fast Esterification Method Mediated by Coupling Reagent NDTP. The Journal of Organic Chemistry, 87(5), 3755-3763. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Improved methods for the preparation of quinoxaline derivatives.
  • Wang, Y., et al. (2021). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 26(11), 3235. [Link]

  • Li, J., et al. (2023). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Asghari, S., Ramezani, M., & Faghih, Z. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 15(4), 267-286. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4789. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Scholars Research Library. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Khairullina, V. R., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(12), 2656-2661.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • ResearchGate. (2016). How to purify esterification product?. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 3,7-Dimethylquinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties, make them attractive scaffolds for the design of novel therapeutic agents. 3,7-Dimethylquinoxaline-2-carboxylic acid, in particular, serves as a key intermediate in the synthesis of more complex molecules and as a subject of study for its own potential biological activities.

This document provides a comprehensive guide to the synthesis of 3,7-Dimethylquinoxaline-2-carboxylic acid, focusing on the selection of reagents, a detailed experimental protocol, and an understanding of the underlying reaction mechanism. The presented methodology is designed to be robust and reproducible, providing a solid foundation for researchers in their synthetic endeavors.

Synthetic Strategy: The Condensation of an ortho-Phenylenediamine with an α-Keto Acid

The most direct and efficient method for the synthesis of 3,7-Dimethylquinoxaline-2-carboxylic acid is the condensation reaction between a substituted ortho-phenylenediamine and an α-keto acid. This approach is widely applicable for the preparation of a variety of quinoxaline derivatives.

For the target molecule, the key reagents are:

  • 4,5-Dimethyl-1,2-phenylenediamine: This diamine provides the benzene ring and the two methyl groups at positions 7 and 8 of the resulting quinoxaline core. The electron-donating nature of the methyl groups enhances the nucleophilicity of the amino groups, facilitating the condensation reaction and typically leading to excellent yields.

  • Pyruvic acid: This α-keto acid serves as the source of the pyrazine ring and the carboxylic acid moiety at position 2 of the quinoxaline.

The overall reaction is a cyclocondensation that proceeds readily, often under mild conditions, to form the stable aromatic quinoxaline ring system.

Reagent Information and Safety Precautions

A thorough understanding of the properties and hazards of the reagents is paramount for safe and successful synthesis.

ReagentFormulaMW ( g/mol )Key Hazards
4,5-Dimethyl-1,2-phenylenediamineC₈H₁₂N₂136.19Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.
Pyruvic acidC₃H₄O₃88.06Causes severe skin burns and eye damage.[1]

Safety Recommendations:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Reaction Mechanism

The reaction proceeds through a well-established mechanism involving nucleophilic attack, imine formation, and subsequent cyclization followed by aromatization.

  • Nucleophilic Attack: One of the amino groups of 4,5-dimethyl-1,2-phenylenediamine acts as a nucleophile and attacks the electrophilic keto-carbonyl carbon of pyruvic acid.

  • Hemiaminal Formation: This initial attack forms a tetrahedral intermediate, a hemiaminal.

  • Dehydration and Imine Formation: The hemiaminal is unstable and readily loses a molecule of water to form an imine intermediate.

  • Intramolecular Cyclization: The second amino group of the phenylenediamine then attacks the imine carbon in an intramolecular fashion, leading to the formation of a six-membered dihydroquinoxaline ring.

  • Aromatization: The dihydroquinoxaline intermediate undergoes oxidation to form the stable aromatic quinoxaline ring. In the presence of air, this oxidation can occur spontaneously.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 3,7-Dimethylquinoxaline-2-carboxylic acid.

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Pyruvic acid

  • Ethanol (or a similar suitable solvent)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.0-1.2 eq) dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: To the resulting residue, add a sufficient amount of 1 M sodium hydroxide solution to dissolve the product (forming the sodium salt of the carboxylic acid).

  • Extraction of Impurities: Extract the basic aqueous solution with ethyl acetate to remove any unreacted diamine and other non-acidic impurities. Discard the organic layer.

  • Workup - Precipitation of Product: Cool the aqueous layer in an ice bath and acidify with 1 M hydrochloric acid until the pH is acidic (pH ~2-3). The 3,7-Dimethylquinoxaline-2-carboxylic acid will precipitate out of the solution as a solid.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts. Dry the product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized 3,7-Dimethylquinoxaline-2-carboxylic acid should be confirmed by standard analytical techniques.

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
AppearanceExpected to be a solid
Melting PointTo be determined experimentally. Aromatic carboxylic acids generally have high melting points.[2]
¹H NMR The spectrum is expected to show signals for the two aromatic protons on the quinoxaline ring, two singlets for the two methyl groups, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).
¹³C NMR The spectrum should show signals for the eleven carbons, including the characteristic signal for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm).[3]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3,7-Dimethylquinoxaline-2-carboxylic acid.

G cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 4,5-Dimethyl-1,2- phenylenediamine in Ethanol B 2. Add Pyruvic Acid A->B C 3. Reflux for 2-4 hours B->C D 4. Remove Ethanol C->D E 5. Dissolve in NaOH (aq) D->E F 6. Extract with Ethyl Acetate E->F G 7. Acidify with HCl (aq) F->G H 8. Filter and Dry Product G->H I Final Product: 3,7-Dimethylquinoxaline- 2-carboxylic acid H->I

Caption: Experimental workflow for the synthesis of 3,7-Dimethylquinoxaline-2-carboxylic acid.

Conclusion

The condensation of 4,5-dimethyl-1,2-phenylenediamine with pyruvic acid provides a reliable and high-yielding route to 3,7-Dimethylquinoxaline-2-carboxylic acid. The procedure is straightforward and utilizes readily available reagents. Careful execution of the workup procedure is crucial for obtaining a pure product. The synthesized compound can be used in further synthetic transformations or for biological evaluation, contributing to the advancement of medicinal chemistry and drug discovery.

References

  • PubChem. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Clark, J. (n.d.). Physical Properties of Carboxylic Acids. Doc Brown's Chemistry. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoxaline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of quinoxaline carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these important heterocyclic compounds. Quinoxaline derivatives are prevalent in a wide range of biologically active compounds, making their efficient synthesis a critical aspect of pharmaceutical research.[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on minimizing side reactions and optimizing reaction conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of quinoxaline carboxylic acids, particularly through the common route of condensing o-phenylenediamines with α-keto acids.

Problem 1: Low Yield of the Desired Quinoxaline Carboxylic Acid

Question: My reaction is resulting in a low yield of the quinoxaline carboxylic acid. What are the likely causes and how can I improve it?

Answer:

Low yields in quinoxaline synthesis are a common issue and can stem from several factors. The traditional method, involving the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine, often requires elevated temperatures and acidic catalysts, which can lead to the degradation of starting materials or the final product.[2][3]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent, or an inappropriate catalyst can significantly reduce the yield.[2]

    • Protocol: Systematically optimize reaction parameters. Set up parallel reactions to test different solvents (e.g., ethanol, acetic acid, toluene, or greener solvents like water or hexafluoroisopropanol (HFIP)).[2][4] Vary the reaction temperature and time to find the optimal balance between reaction completion and product degradation.

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the α-keto acid can lead to unwanted side reactions.[2]

    • Protocol: Purify the starting materials before use. o-Phenylenediamines can be purified by recrystallization from a suitable solvent like an ethanol/water mixture or by sublimation.[2] α-Keto acids can be purified by recrystallization.

  • Side Reactions: The formation of undesired byproducts consumes reactants and lowers the yield of the target molecule.[2] Common side reactions include the oxidation of o-phenylenediamine and self-condensation of the α-keto acid.

  • Product Degradation: The quinoxaline carboxylic acid product may be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures, potentially leading to decarboxylation.[2]

Problem 2: Formation of Multiple Products and Isomers

Question: I am observing the formation of multiple products in my reaction, making purification difficult. How can I improve the selectivity?

Answer:

The formation of multiple products, particularly regioisomers, is a frequent challenge, especially when using unsymmetrically substituted o-phenylenediamines.[2][5]

Controlling Regioselectivity:

  • Electronic and Steric Effects: The electronic properties of substituents on the o-phenylenediamine ring influence the nucleophilicity of the amino groups.[6] Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it, affecting the position of the initial condensation.[6] Steric hindrance from bulky substituents can also direct the reaction to the less hindered amino group.[6]

  • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can influence the regioselectivity.[2] It is advisable to screen a variety of catalysts and solvents to optimize for the desired isomer.[6]

Problem 3: Difficulty in Purifying the Final Product

Question: The purification of my quinoxaline carboxylic acid is proving to be challenging. What are some common issues and their solutions?

Answer:

Purification can be complicated by the presence of closely related impurities or isomers.[2]

Purification Strategies:

  • Recrystallization: For solid products, recrystallization from a suitable solvent system is often effective. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your desired product.

  • Acid-Base Extraction: Carboxylic acids can be purified by dissolving the crude product in an aqueous base (like sodium bicarbonate or sodium hydroxide) and washing with an organic solvent to remove neutral and basic impurities. The aqueous layer is then acidified to precipitate the purified carboxylic acid, which can be collected by filtration.[7]

  • Chromatography: Column chromatography can be effective for separating isomers and other impurities with similar polarities. Careful selection of the stationary phase and eluent system is crucial for successful separation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of quinoxaline carboxylic acids from o-phenylenediamines and α-keto acids?

A1: The reaction proceeds through a condensation-cyclization mechanism. One of the amino groups of the o-phenylenediamine attacks the keto group of the α-keto acid, followed by an intramolecular cyclization and dehydration to form the quinoxaline ring.

G start o-Phenylenediamine + α-Keto Acid intermediate1 Initial Adduct start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Quinoxaline Carboxylic Acid intermediate2->product Dehydration

Caption: General reaction mechanism for quinoxaline synthesis.

Q2: How can I minimize the oxidation of o-phenylenediamine during the reaction?

A2: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in yield.[8] To minimize this:

  • Use High-Purity Starting Materials: Ensure your o-phenylenediamine is as pure as possible.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate oxidation.

  • Choose the Right Solvent: Some solvents can promote oxidation more than others.

Q3: Can decarboxylation of the quinoxaline carboxylic acid product be a problem?

A3: Yes, decarboxylation, the loss of the carboxylic acid group as carbon dioxide, can occur, especially under harsh reaction conditions such as high temperatures or in the presence of strong acids or bases.[9][10][11] If you suspect decarboxylation is occurring, try to use milder reaction conditions.

Q4: Are there alternative, greener synthetic methods for quinoxaline carboxylic acids?

A4: Yes, there is a growing interest in developing more environmentally friendly methods for quinoxaline synthesis.[4] These include:

  • Use of Green Solvents: Replacing traditional organic solvents with water, ethanol, or other green alternatives.[4]

  • Catalyst Development: Employing reusable heterogeneous catalysts or biocatalysts to improve efficiency and reduce waste.[12][13]

  • Microwave-Assisted Synthesis: Using microwave irradiation can often reduce reaction times and improve yields.[14]

Experimental Protocols

General Procedure for the Synthesis of 3-Methylquinoxaline-2-carboxylic Acid

This protocol is a representative example and may require optimization for different substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Addition of α-Keto Acid: To this solution, add pyruvic acid (1.05 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Data Summary

The choice of catalyst and solvent can significantly impact the yield and reaction time. Below is a table summarizing the effect of different reaction conditions on the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, which serves as a model for quinoxaline synthesis.

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneToluene2520[3]
AlCuMoVPToluene25295+[3]
HFIPNoneRoom Temp0.3395[13]
TiO2-Pr-SO3HEtOHRoom Temp0.1795[15]

Troubleshooting Workflow

G start Low Yield or Impurity Formation check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time) check_purity->optimize_conditions Purity Confirmed check_side_reactions Identify Side Products (e.g., via NMR, MS) optimize_conditions->check_side_reactions purification Refine Purification Strategy check_side_reactions->purification success Improved Yield and Purity purification->success

Caption: A workflow for troubleshooting common issues in quinoxaline synthesis.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone.... Retrieved from [Link]

  • Glund, K., Schlumbohm, W., Bapat, M., & Keller, U. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(15), 3522-3530.
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41(1), 199-204.
  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • Gergely, A., et al. (1998). Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (22), 3693-3700.
  • ProQuest. (n.d.). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][2][14][16]thiadiazole-4,5-diamine using triiodoisocyanuric acid. Retrieved from [Link]

  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
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  • RSC Publishing. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Retrieved from [Link]

  • Samanta, S. K., et al. (2022). A direct entry to polycyclic quinoxaline derivatives via I2-DMSO mediated oxidative decarboxylation of α-amino acids and the subsequent Pictet–Spengler cyclization reaction. Organic & Biomolecular Chemistry, 20(22), 4563-4567.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. Retrieved from [Link]

  • ScienceDirect. (n.d.). One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwitterionic Cu(Ⅱ)/calix[12]arene complex. Retrieved from [Link]

  • PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

  • NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]

  • MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Development. (2024). Quinoxaline: Synthetic and pharmacological perspectives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Quinoxaline Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the reaction temperature during quinoxaline ring closure. It is designed to help you troubleshoot common issues, understand the underlying chemical principles, and refine your experimental protocols for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for quinoxaline synthesis?

A1: Reaction temperatures for quinoxaline synthesis can vary significantly, from room temperature to reflux conditions, depending on the specific methodology.[1] Many modern protocols are optimized to run at room temperature to minimize side reactions.[1][2][3] However, traditional methods often require heating or reflux to drive the reaction to completion.[4][5] Microwave-assisted syntheses can be completed in minutes, often at elevated temperatures and pressures.[6][7]

Q2: My reaction is proceeding very slowly or not at all. Should I increase the temperature?

A2: Increasing the temperature is a common strategy to increase the reaction rate. However, it's not always the optimal solution. Before increasing the heat, consider the following:

  • Catalyst Activity: Ensure your catalyst is active and used in the appropriate amount. Some reactions are highly dependent on the catalyst, and a deactivated or insufficient amount of catalyst can stall the reaction.[8]

  • Reagent Purity: Impurities in your starting materials, particularly the o-phenylenediamine and the 1,2-dicarbonyl compound, can inhibit the reaction.[8]

  • Solvent Choice: The solvent plays a critical role in reaction kinetics. Ensure you are using an appropriate solvent for your specific substrates and catalyst system.[1][9]

If these factors have been addressed, a gradual increase in temperature (e.g., in 10-20°C increments) while monitoring the reaction by Thin Layer Chromatography (TLC) is a reasonable approach.[8]

Q3: I'm observing a low yield of my desired quinoxaline product. Could the reaction temperature be the cause?

A3: Yes, suboptimal reaction temperature is a frequent cause of low yields.[8]

  • Temperature Too Low: The reaction may not proceed to completion, leaving unreacted starting materials.

  • Temperature Too High: This can lead to the degradation of starting materials or the desired product, as well as the formation of unwanted side products.[8][10]

It's crucial to find the "sweet spot" where the reaction proceeds efficiently without significant degradation or side reactions.

Q4: How does the presence of electron-donating or electron-withdrawing groups on the reactants affect the optimal reaction temperature?

A4: The electronic nature of the substituents on your reactants can significantly influence reactivity and, therefore, the optimal temperature.

  • Electron-Donating Groups (EDGs): EDGs on the o-phenylenediamine increase the nucleophilicity of the amino groups, generally leading to a faster reaction.[11] This may allow for lower reaction temperatures.

  • Electron-Withdrawing Groups (EWGs): EWGs on either the diamine or the dicarbonyl compound decrease reactivity.[2][11] In these cases, higher temperatures or a more active catalyst may be necessary to achieve a reasonable reaction rate and yield.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Reaction temperature is too low. Gradually increase the temperature in 10-20°C increments, monitoring the reaction progress by TLC. Consider switching to a higher-boiling solvent if necessary.
Catalyst is inactive or insufficient. Use a fresh batch of catalyst. If using a heterogeneous catalyst, ensure it is properly activated. Consider screening different catalysts (e.g., Lewis acids, solid-supported catalysts).[10]
Poor quality of starting materials. Purify starting materials before use. o-Phenylenediamines can be purified by recrystallization or sublimation, while dicarbonyl compounds can be purified by recrystallization or column chromatography.[8]
Inappropriate solvent. Perform small-scale solvent screening to identify the optimal solvent for your specific substrates. Common solvents include ethanol, acetic acid, and toluene.[1][2][9]
Problem 2: Formation of Multiple Products or Side Reactions
Potential Cause Troubleshooting Steps
Reaction temperature is too high. High temperatures can promote side reactions and decomposition.[10] Attempt the reaction at a lower temperature, even room temperature, particularly if you are using an efficient catalyst.[2][3]
Incorrect stoichiometry. Ensure the accurate measurement and stoichiometry of your reactants. An excess of one reactant can lead to the formation of byproducts.
Regioisomer formation. When using unsymmetrical o-phenylenediamines, the formation of regioisomers is possible.[8] Lowering the reaction temperature may favor the kinetically controlled product. Screening different catalysts can also influence regioselectivity.[8]
Problem 3: Product Degradation
Potential Cause Troubleshooting Steps
Prolonged reaction time at elevated temperature. The quinoxaline product may be unstable under the reaction conditions.[8] Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
Harsh reaction conditions. If using a strong acid catalyst and high temperatures, consider switching to a milder catalyst or a lower reaction temperature. Many modern methods utilize milder conditions to avoid product degradation.[4][12]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization

This protocol provides a systematic approach to determining the optimal reaction temperature for a given quinoxaline synthesis.

  • Small-Scale Reactions: Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel.

  • Vary Temperature: Run each reaction at a different temperature (e.g., room temperature, 40°C, 60°C, 80°C, and reflux).

  • Monitor Progress: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC.

  • Analyze Results: Identify the temperature that provides the best balance of reaction rate, yield, and purity.

  • Scale-Up: Once the optimal temperature is determined, the reaction can be scaled up.

Protocol 2: Room-Temperature Synthesis Using a Heterogeneous Catalyst

This protocol is an example of a mild and efficient method for quinoxaline synthesis.[2]

  • Reactant Mixture: To a round-bottom flask, add the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Add Solvent and Catalyst: Add toluene (8 mL) and the alumina-supported molybdophosphovanadate catalyst (0.1 g).[2]

  • Stir at Room Temperature: Stir the mixture at room temperature.

  • Monitor Reaction: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Separate the catalyst by filtration. Dry the filtrate over anhydrous Na₂SO₄, evaporate the solvent, and purify the product by recrystallization from ethanol.[2]

Visualizations

Reaction Mechanism and the Role of Temperature

The formation of quinoxalines typically proceeds through a condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. Temperature influences the rate of each step in this process.

G cluster_temp Effect of Temperature A 1,2-Diamine + 1,2-Dicarbonyl B Intermediate Adduct A->B Nucleophilic Attack C Cyclization B->C D Dehydration C->D F Side Products / Degradation C->F High Temp. E Quinoxaline D->E E->F High Temp. / Prolonged Time

Caption: The role of temperature in quinoxaline formation.

Troubleshooting Workflow for Low Yield

This workflow provides a systematic approach to diagnosing and resolving low-yield issues.

G start Low Yield Observed check_purity Check Starting Material Purity start->check_purity purify Purify Reagents check_purity->purify Impure check_catalyst Evaluate Catalyst System check_purity->check_catalyst Pure purify->check_catalyst optimize_conditions Optimize Reaction Conditions (Temp., Solvent, Time) check_catalyst->optimize_conditions review_workup Review Workup & Purification optimize_conditions->review_workup success Yield Improved review_workup->success Loss Minimized fail Yield Still Low review_workup->fail No Improvement

Caption: Troubleshooting workflow for low reaction yield.

References

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Polycyclic Aromatic Compounds. [Link]

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Current Organic Synthesis. [Link]

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review | Request PDF. (n.d.). ResearchGate. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Mini-Reviews in Medicinal Chemistry. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). Molecules. [Link]

  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]

  • General procedure for the synthesis of quinoxalines. (2011). The Royal Society of Chemistry. [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020). Frontiers in Chemistry. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). International Journal of Chemical Engineering. [Link]

  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (2014). Organic Chemistry International. [Link]

  • Optimisation of temperature and amount of catalyst required. (n.d.). ResearchGate. [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. [Link]

  • Plausible mechanism for the formation of quinoxaline. (n.d.). ResearchGate. [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020). National Institutes of Health. [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Semantic Scholar. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). Journal of the Iranian Chemical Society. [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals. [Link]

  • 13C nuclear magnetic resonance spectra of quinoxaline derivatives. (1976). RSC Publishing. [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI. [Link]

  • SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS-INDOLO[2,3-b]QUINOXALINE DERIVATIVES. (2024). ResearchGate. [Link]

  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Research Square. [Link]

  • To study the effect of solvent on the synthesis of novel quinoxaline derivatives. (2012). Omics Online. [Link]

  • Synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. (2021). Connect Journals. [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2014). Open Research@CSIR-NIScPR. [Link]

  • Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. (1991). ACS Publications. [Link]

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023). eCommons. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Scientific & Academic Publishing. [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020). ResearchGate. [Link]

  • Zn[(L)proline]: A powerful catalyst for the very fast synthesis of quinoxaline derivatives at room temperature. (2015). ResearchGate. [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2015). National Institutes of Health. [Link]

Sources

stability of 3,7-Dimethylquinoxaline-2-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 3,7-Dimethylquinoxaline-2-carboxylic acid . It is designed for researchers observing instability, yield loss, or unexpected impurities during acidic handling.

Topic: Stability & Handling Under Acidic Conditions Ticket ID: T-QX-37-ACID Status: Resolved / Guide Available[1]

Executive Summary (The "Need-to-Know")

Stability Status: Condition-Dependent 3,7-Dimethylquinoxaline-2-carboxylic acid is metastable in acidic media.[1]

  • Cold/Room Temp Acid (pH < 3): Generally stable.[1] Used for precipitation/isolation.[1][2]

  • Hot Acid (> 50°C): Highly unstable. Rapid decarboxylation occurs, converting the target compound into 2,6-dimethylquinoxaline (often misidentified as 3,7-dimethylquinoxaline due to numbering shifts upon CO₂ loss).[1]

Critical Rule: Never heat this compound in acidic solution unless your intention is to remove the carboxyl group.

Troubleshooting Guide (Diagnostic & Solutions)

Issue A: "I lost my product during acid workup."

Symptom: LC-MS shows a mass of 158.2 g/mol instead of 202.2 g/mol .[1] Diagnosis: Thermal Decarboxylation . Root Cause: You likely acidified the reaction mixture while it was still hot, or you used a rotary evaporator with a high bath temperature on the acidic solution. The quinoxaline ring is electron-deficient; protonation at N-1 facilitates the loss of CO₂.[1] Solution:

  • Cool Down: Chill the reaction mixture to 0–5°C before adding acid (e.g., HCl).

  • Neutralize First: If concentrating, neutralize to pH 6–7 before applying heat.

Issue B: "The compound precipitated unexpectedly."

Symptom: Solid formation when adjusting pH to ~3-4.[1] Diagnosis: Isoelectric Precipitation (Normal Behavior).[1] Root Cause: This is a carboxylic acid.[1][3][4][5][6][7] At low pH (below its pKa, approx. 3.5–4.5), it exists in its protonated, neutral form, which has poor water solubility. Solution:

  • For Isolation: This is desirable.[1] Filter the solid; it is your pure product.

  • For Analysis: Do not use pure aqueous acid. Dissolve in DMSO or Methanol before adding 0.1% Formic Acid for HPLC.[1]

Issue C: "New impurity peak appearing over time in storage."

Symptom: Purity drops by 1-2% per week in solution.[1] Diagnosis: Slow Spontaneous Decarboxylation .[1] Root Cause: Storing the compound in acidic solvents (e.g., DMSO with TFA) or protic solvents at room temperature can drive slow degradation. Solution:

  • Store Solid: Keep as a dry powder at -20°C.

  • Store Solution: If necessary, store in neutral DMSO at -80°C. Avoid leaving in LC vials at room temperature for >24 hours.

Mechanistic Insight (The "Why")

The instability is driven by the electron-withdrawing nature of the pyrazine ring, amplified by acid.[1]

Pathway: Acid-Catalyzed Decarboxylation

When the ring nitrogen (N1) is protonated, it acts as an electron sink.[1] This pulls electron density from the C2-carboxyl bond, lowering the activation energy for CO₂ release.[1]

Decarboxylation Start Target Molecule (3,7-Dimethylquinoxaline-2-COOH) Inter Protonated Intermediate (N-H+ pulls electrons) Start->Inter Fast Equilibrium H_Plus + H+ (Acid) H_Plus->Inter TS Transition State (C-C bond weak) Inter->TS Heat (>50°C) End Degradant (2,6-Dimethylquinoxaline) + CO2 TS->End Irreversible

Figure 1: Mechanism of acid-catalyzed decarboxylation. Note that the methyl group at C7 (electron-donating) provides only marginal stabilization against this pathway.[1]

Experimental Protocols

Protocol 1: Safe Isolation (Acidic Workup)

Use this method to isolate the acid from a basic hydrolysis reaction (e.g., saponification of the methyl ester).

  • Preparation: Place the reaction vessel (containing the carboxylate salt in basic solution) in an ice bath. Monitor internal temperature until it reaches < 5°C .

  • Acidification: Slowly add 1N HCl dropwise with vigorous stirring.

    • Critical: Do not let the temperature rise above 10°C.

  • Endpoint: Target pH 2–3 . A thick precipitate should form.[1]

  • Filtration: Filter the solid immediately while cold.

  • Washing: Wash the cake with cold water (0°C) . Do not use hot water.

  • Drying: Dry under high vacuum at 40°C max . Avoid oven drying at >60°C.[1]

Protocol 2: Stability Testing (HPLC)

Use this to validate the stability of your specific batch.

Reagents:

  • Solvent A: 0.1% Formic Acid in Water.[1]

  • Solvent B: Acetonitrile.[1]

  • Sample Diluent: DMSO (Neutral).

Procedure:

  • Prepare a 1 mg/mL stock solution in DMSO.[1]

  • Test Sample: Dilute 1:10 into Solvent A (Acidic environment).

  • Control Sample: Dilute 1:10 into Water (Neutral).

  • Incubate both at RT and 45°C for 4 hours.

  • Analyze via HPLC (UV @ 254 nm).

Acceptance Criteria:

Condition Max Degradation (%) Action if Failed
RT (4 hours) < 0.5% Check solvent pH; Ensure no heat generation during mixing.

| 45°C (4 hours) | < 5.0% | Confirm temperature sensitivity; Do not heat during processing.[1] |

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) for LC-MS analysis? A: Yes, but analyze immediately. The residence time in the column is short, so degradation is negligible. However, do not leave the sample dissolved in TFA/Water in the autosampler for days.

Q: Why does the literature mention "2,3-dimethylquinoxaline" as a degradation product? A: This is a nomenclature confusion. If 3,7-dimethylquinoxaline-2-COOH loses CO₂, the resulting molecule is 3,7-dimethylquinoxaline.[1] Due to symmetry/numbering rules, this is often re-numbered or referred to as 2,6-dimethylquinoxaline depending on the reference frame.[1] They are chemically the same core structure minus the carboxyl group.

Q: Is the compound light-sensitive? A: Quinoxalines are generally photosensitive.[1] While acid is the primary instability factor, store the solid in amber vials to prevent photo-oxidation or radical degradation pathways.[1]

References

  • Context: Provides physical properties and solubility data for the close analog (3-methyl), establishing the baseline for solubility and handling.
  • PubChem. (n.d.).[1][8] 2,3-Dimethylquinoxaline-6-carboxylic acid (Compound Summary). Retrieved from [Link]

    • Context: Structural data and physical property comparisons for dimethyl-quinoxaline isomers.
  • Context: Validates the "Hydrolysis -> Acidification" synthetic route, confirming stability under controlled acidic workup.
  • Brown, D. J. (2004). Quinoxalines: Supplement II (Chemistry of Heterocyclic Compounds: A Series Of Monographs, Vol. 61). Wiley-Interscience.[1]

    • Context: Authoritative text on the decarboxylation mechanisms of quinoxaline-2-carboxylic acids.

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of 3,7-Dimethylquinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical comparison guide for the FTIR characterization of 3,7-Dimethylquinoxaline-2-carboxylic acid.

Executive Summary

This guide provides a technical framework for the identification and purity assessment of 3,7-Dimethylquinoxaline-2-carboxylic acid using Fourier Transform Infrared (FTIR) spectroscopy.[1][2] In drug development and metabolic profiling, distinguishing this specific isomer from its close analogue, 3-Methylquinoxaline-2-carboxylic acid (MQCA) —a known metabolite of the antibiotic Olaquindox—is critical.[1][2]

While both compounds share a core quinoxaline scaffold, the additional methyl substitution at the C-7 position in the 3,7-dimethyl derivative alters the aromatic substitution pattern, creating a distinct spectral fingerprint.[2] This guide outlines the experimental protocols and diagnostic spectral features required to objectively differentiate these compounds.

Experimental Protocol: High-Fidelity FTIR Acquisition

To ensure data integrity and reproducibility, the following protocol utilizes a self-validating workflow suitable for solid-state organic acids.

Methodology: Attenuated Total Reflectance (ATR) vs. KBr Pellet

Recommended Mode:ATR (Diamond Crystal) for rapid throughput; KBr Pellet for high-resolution fingerprinting.[1][2]

Step-by-Step Workflow
  • Sample Preparation (KBr Method):

    • Ratio: Mix 1.5 mg of analyte with 250 mg of spectroscopic-grade KBr (dried at 110°C).

    • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect).

    • Compression: Press at 10 tons for 2 minutes to form a transparent disc.

  • Instrument Parameters:

    • Range: 4000 cm⁻¹ to 400 cm⁻¹.[2]

    • Resolution: 2 cm⁻¹ (critical for resolving aromatic overtones).[2]

    • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Validation Check:

    • Verify background CO₂ doublet (2350 cm⁻¹) is minimized.

    • Ensure baseline transmission is >80% in non-absorbing regions.

Comparative Spectral Analysis

The following table contrasts the diagnostic bands of 3,7-Dimethylquinoxaline-2-carboxylic acid against its primary alternative, 3-Methylquinoxaline-2-carboxylic acid (MQCA) .

Table 1: Diagnostic FTIR Peak Assignments
Functional GroupVibration Mode3,7-Dimethyl (Target) 3-Methyl (Comparator) Mechanistic Insight
Carboxylic Acid O-H Stretch2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)Strong H-bonding dimerization common to both; non-diagnostic.[1][2]
Carbonyl C=O[1][2][3][4][5] Stretch1705–1725 cm⁻¹1718 cm⁻¹Dimeric acid form.[2] Position is stable across derivatives.[2]
Heterocycle C=N / C=C Stretch1580–1620 cm⁻¹1558, 1585 cm⁻¹Skeletal vibrations of the quinoxaline ring.
Aromatic C-H Out-of-Plane (OOP) Bend 810–830 cm⁻¹ & ~880 cm⁻¹ 740–770 cm⁻¹ (Strong) PRIMARY DIAGNOSTIC REGION. See analysis below.[1][2]
Methyl Group C-H Deformation1380, 1450 cm⁻¹1380, 1450 cm⁻¹Presence of extra methyl in 3,7-isomer increases intensity but shifts are subtle.
Deep Dive: The Fingerprint Region (700–900 cm⁻¹)

The most authoritative method to distinguish these isomers lies in the Aromatic C-H Out-of-Plane (OOP) Bending vibrations, which are strictly governed by the substitution pattern of the benzene ring (positions 5, 6, 7, 8).

  • 3-Methyl Comparator (Ortho-disubstituted):

    • The benzene ring is unsubstituted (H atoms at 5, 6, 7, 8).

    • This "4-adjacent hydrogen" pattern produces a single, very strong band typically near 750 cm⁻¹ .[2]

  • 3,7-Dimethyl Target (1,2,4-Trisubstituted pattern):

    • The methyl group at position 7 interrupts the hydrogen sequence.

    • H5 and H6 are adjacent (2 adjacent H's)

      
       Expect a band at 800–860 cm⁻¹ .
      
    • H8 is isolated (1 isolated H)

      
       Expect a weaker band at 860–900 cm⁻¹ .
      
    • Result: The strong 750 cm⁻¹ peak disappears or diminishes significantly, replaced by the split bands at higher wavenumbers.

Structural & Logic Visualization[2]

The following diagrams illustrate the structural logic driving the spectral differences and the decision workflow for identification.

Diagram 1: Substitution Logic & Spectral Consequence

G cluster_0 3-Methyl Comparator cluster_1 3,7-Dimethyl Target MQCA Benzene Ring Unsubstituted (H5, H6, H7, H8) Pattern1 4 Adjacent Protons MQCA->Pattern1 Substitution Peak1 Strong Peak ~750 cm⁻¹ Pattern1->Peak1 OOP Bending Target Benzene Ring 7-Methyl Substituted Pattern2 H5, H6 (Adjacent) H8 (Isolated) Target->Pattern2 Substitution Peak2 Split Peaks ~820 cm⁻¹ & ~880 cm⁻¹ Pattern2->Peak2 OOP Bending

Caption: Structural substitution patterns dictate the shift in C-H Out-of-Plane bending frequencies, serving as the primary identification marker.

Diagram 2: Identification Decision Tree

DecisionTree Start Unknown Sample Spectrum CheckCO Check 1700-1725 cm⁻¹ (C=O Stretch) Start->CheckCO IsAcid Confirm Carboxylic Acid (Quinoxaline Core) CheckCO->IsAcid Present CheckFingerprint Analyze 700-900 cm⁻¹ (Fingerprint Region) IsAcid->CheckFingerprint ResultMQCA Identify as: 3-Methyl Isomer (MQCA) (CAS 74003-63-7) CheckFingerprint->ResultMQCA Single Strong Band ~750 cm⁻¹ ResultTarget Identify as: 3,7-Dimethyl Isomer (CAS 2168971-76-2) CheckFingerprint->ResultTarget Split Bands ~820 & 880 cm⁻¹

Caption: Logical workflow for distinguishing the 3,7-dimethyl target from the common 3-methyl metabolite.

References

  • National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: 3-Methylquinoxaline-2-carboxylic acid (CID 6484678).[1][2] Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[2] John Wiley & Sons Ltd.[2] (Standard reference for C-H OOP substitution rules).

Sources

Comprehensive Guide to Mass Spectrometry Fragmentation of Quinoxaline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation of Quinoxaline Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The Analytical Imperative

Quinoxaline-1,4-di-N-oxides (QdNOs) are a potent class of antibacterial agents used in veterinary medicine. However, their rapid metabolism in vivo renders the parent drugs (e.g., olaquindox, carbadox) undetectable in tissue residues.[2] Consequently, the monitoring of Quinoxaline-2-carboxylic acid (QCA) and its methyl derivative, 3-methyl-quinoxaline-2-carboxylic acid (MQCA) , has become the global regulatory standard for food safety and toxicological screening.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pathways of these marker residues. We compare the industry-standard Positive Electrospray Ionization (ESI+) against Negative Electrospray Ionization (ESI-) , demonstrating why ESI+ remains the superior methodology for trace detection despite the acidic nature of the analytes.

Mechanism of Fragmentation: The ESI+ Pathway

Understanding the causality of fragmentation is critical for method development. In Positive ESI, the quinoxaline ring nitrogens act as proton acceptors, creating a stable precursor ion


. The fragmentation is driven by the stability of the aromatic system and the lability of the carboxylic moiety.
Primary Fragmentation Channels (MQCA)

The fragmentation of MQCA (


 189) follows a predictable loss of water and carbon monoxide, characteristic of aromatic carboxylic acids with adjacent nitrogen atoms.
  • Dehydration (Neutral Loss of 18 Da): The protonated carboxylic acid group undergoes an intramolecular rearrangement, eliminating a water molecule to form an acylium ion intermediate (

    
     171).
    
    • Transition:

      
      
      
  • Decarbonylation (Neutral Loss of 28 Da): The acylium ion is unstable and rapidly ejects carbon monoxide (CO), resulting in a protonated methyl-quinoxaline cation (

    
     143).
    
    • Transition:

      
      
      
Visualization of Fragmentation Pathways

The following diagram illustrates the stepwise degradation of MQCA and QCA under Collision-Induced Dissociation (CID).

FragmentationPathway MQCA_Parent MQCA Precursor [M+H]+ m/z 189 MQCA_Frag1 Acylium Ion [M+H - H2O]+ m/z 171 MQCA_Parent->MQCA_Frag1 Loss of H2O (-18 Da) Collision Energy: ~15-20 eV MQCA_Frag2 Methyl-Quinoxaline Ion [M+H - H2O - CO]+ m/z 143 MQCA_Frag1->MQCA_Frag2 Loss of CO (-28 Da) Collision Energy: ~25-30 eV QCA_Parent QCA Precursor [M+H]+ m/z 175 QCA_Frag1 Acylium Ion [M+H - H2O]+ m/z 157 QCA_Parent->QCA_Frag1 Loss of H2O (-18 Da) QCA_Frag2 Quinoxaline Ion [M+H - H2O - CO]+ m/z 129 QCA_Frag1->QCA_Frag2 Loss of CO (-28 Da)

Figure 1: Stepwise CID fragmentation pathways for MQCA and QCA in Positive ESI mode.

Comparative Analysis: Positive (ESI+) vs. Negative (ESI-) Mode

While carboxylic acids are traditionally analyzed in negative mode (


), quinoxaline derivatives present a unique case where the basicity of the pyrazine ring favors positive ionization.
Performance Comparison Table
FeaturePositive ESI (

)
Negative ESI (

)
Verdict
Ionization Efficiency High. The heterocyclic nitrogens are easily protonated under acidic mobile phase conditions (e.g., 0.1% Formic Acid).Moderate to Low. Requires basic mobile phase (pH > 7) to ensure deprotonation, which can suppress ionization in complex matrices.ESI+ Wins
Fragmentation Specificity Excellent. Distinctive loss of

and

provides "clean" transitions for MRM (Multiple Reaction Monitoring).
Poor. Often dominated by simple decarboxylation (

loss) or uninformative adducts, leading to higher background noise.
ESI+ Wins
Sensitivity (LOD) < 1.0 µg/kg. Standard for trace residue analysis in tissue.~ 5-10 µg/kg. Generally less sensitive for this specific class due to lower ionization cross-section.ESI+ Wins
Mobile Phase Compatibility Compatible with C18 columns and acidic modifiers (Formic acid/Acetic acid) which improve peak shape.Requires buffers (Ammonium Acetate/Hydroxide) that may cause peak tailing for these analytes.ESI+ Wins

Expert Insight:

Although the carboxylic acid group suggests a negative mode approach, the proton affinity of the quinoxaline ring nitrogens dominates the gas-phase chemistry. In our experience, using ESI- results in a 5-10x loss in signal-to-noise ratio compared to ESI+ for MQCA detection in complex biological matrices like porcine liver [1].

Validated Experimental Protocol

This protocol is designed for the extraction and quantification of MQCA and QCA from animal tissue, utilizing the fragmentation pathways described above.

Sample Preparation (Hydrolysis & Extraction)
  • Principle: QdNOs are chemically reduced to their acid markers (QCA/MQCA) via acid hydrolysis.

  • Weighing: Weigh 2.0 g of homogenized tissue (liver/muscle) into a 50 mL centrifuge tube.

  • Hydrolysis: Add 10 mL of 2 M HCl . Incubate at 80°C for 45 minutes .

    • Why? This step converts any bound residues and N-oxide parent drugs into the stable carboxylic acid forms.

  • pH Adjustment: Cool to room temperature. Adjust pH to 5.0–6.0 using 2 M NaOH.

  • Extraction: Add 10 mL of Ethyl Acetate. Vortex for 5 min, centrifuge at 4000 rpm. Collect supernatant. Repeat twice.

  • Clean-up: Evaporate combined organic layers under Nitrogen at 45°C. Reconstitute in 5% Methanol. Pass through a MAX (Mixed-mode Anion Exchange) SPE cartridge to remove neutral lipids and proteins.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[3]

    • B: Acetonitrile

  • Gradient: 10% B (0-1 min)

    
     90% B (6 min).
    
MRM Transitions Table
AnalytePrecursor Ion (

)
Product Ion 1 (Quantifier)Collision Energy (eV)Product Ion 2 (Qualifier)Collision Energy (eV)
MQCA 189.1143.1 22171.114
QCA 175.1129.1 24157.116
QCA-d4 (IS) 179.1133.1 24161.116

References

  • Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. Source: Chinese Journal of Chromatography (Se Pu), 2019. URL:[Link]

  • Determination of marker residues of quinoxaline-1,4-di-N-oxides and its prototype identification by liquid chromatography tandem mass spectrometry. Source: Food Chemistry, 2024.[2] URL:[Link]

  • 3-Methylquinoxaline-2-carboxylic acid (Compound Summary). Source: PubChem.[4] URL:[Link]

  • Comparison of Negative and Positive Ion Electrospray Tandem Mass Spectrometry for the Analysis of Oxidized Deoxynucleosides. Source: Journal of the American Society for Mass Spectrometry, 2010. URL:[Link]

Sources

Comparative Crystal Structure Guide: 3,7-Dimethylquinoxaline-2-carboxylic Acid vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Landscape

3,7-Dimethylquinoxaline-2-carboxylic acid (3,7-DMQCA) represents a critical scaffold in the development of DNA-intercalating antibiotics, acting as a structural analog to the biosynthetic precursors of Echinomycin and Triostin A . While the unsubstituted Quinoxaline-2-carboxylic acid (QCA) and the 3-methyl derivative (MQCA) are well-characterized, the introduction of the 7-methyl substituent in 3,7-DMQCA alters the electronic density and steric profile of the benzene ring.

This guide provides a technical roadmap for the crystal structure analysis of 3,7-DMQCA, comparing its solid-state performance against established analogs. The focus is on pi-stacking interactions , solubility profiles , and lattice stability , which directly correlate to biological efficacy (DNA binding affinity) and pharmaceutical developability.

Structural Comparison of Analogs
CompoundStructure / SubstituentsKey Crystal Feature (Known/Predicted)Primary Application
Quinoxaline-2-carboxylic acid (QCA) UnsubstitutedZwitterionic pairs; H-bonded dimersBiosynthetic Precursor
3-Methylquinoxaline-2-carboxylic acid (MQCA) 3-MethylMonoclinic; Planar stacking disrupted by steric methylMetabolite Standard / Antibiotic
3,7-Dimethylquinoxaline-2-carboxylic acid (3,7-DMQCA) 3-Methyl, 7-Methyl Target: Enhanced lipophilicity; Modified

-

stacking distance
Echinomycin Analog / DNA Intercalator

Critical Analysis: Performance vs. Alternatives

A. Solid-State Stability & Packing

The crystal packing of quinoxaline carboxylic acids is dominated by intermolecular Hydrogen bonds (COOH dimer or N...HO interactions) and


-

stacking.
  • Alternative (MQCA): The 3-methyl group in MQCA introduces steric bulk that slightly expands the inter-planar distance compared to QCA, potentially reducing lattice energy (melting point ~208 °C dec vs ~277 °C for QCA derivatives).

  • Product (3,7-DMQCA): The addition of the 7-methyl group restores symmetry to the benzene ring's electron density.

    • Hypothesis: We expect 3,7-DMQCA to exhibit tighter packing along the

      
      -axis compared to MQCA due to favorable hydrophobic interactions between the 7-methyl groups of adjacent layers.
      
    • Implication: Higher melting point and lower aqueous solubility than MQCA, requiring modified formulation strategies.

B. Biological Relevance (Inferred from Structure)[1]
  • DNA Intercalation: The planarity of the quinoxaline ring is essential for insertion between DNA base pairs.

  • Performance: The 3,7-DMQCA scaffold is predicted to have higher binding affinity than MQCA. The 7-methyl group sits in the major groove of DNA (when intercalated), potentially adding hydrophobic anchorage that the 3-methyl analog lacks.

Experimental Protocol: Single Crystal X-Ray Diffraction (SC-XRD)

To validate the structural hypothesis, high-quality single crystals must be grown. The following protocol is optimized for substituted quinoxaline carboxylic acids, which often suffer from twinning or poor solubility.

Phase 1: Crystallization Strategy (Slow Evaporation)

Reagents:

  • 3,7-DMQCA (>98% purity)

  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Acetonitrile (MeCN).

Workflow:

  • Dissolution: Dissolve 20 mg of 3,7-DMQCA in 2 mL of DMF:EtOH (1:4 v/v) . The high solubility in DMF ensures complete dissolution, while EtOH acts as the precipitant.

    • Note: Avoid pure Methanol; it often leads to rapid precipitation of microcrystalline powder rather than single crystals.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean borosilicate vial.

  • Nucleation Control: Cover the vial with Parafilm and pierce with 3 small holes . Store at 4°C (refrigerator) to slow down kinetic energy and promote ordered lattice formation.

  • Harvesting: Crystals typically appear within 5-7 days as pale yellow prisms.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Cryostream is mandatory to reduce thermal vibration of the methyl groups).

  • Refinement Target:

    
    . Pay special attention to the carboxylic acid proton . In QCA derivatives, this proton is often disordered or transferred to the quinoxaline nitrogen (zwitterion). You must locate it in the difference Fourier map to confirm the tautomeric state.
    

Visualization of Workflows

Diagram 1: Crystal Structure Analysis Workflow

This diagram outlines the decision matrix for solving the structure of 3,7-DMQCA.

G Start Start: 3,7-DMQCA Sample Solubility Solubility Test (DMF/EtOH vs MeCN) Start->Solubility Growth Crystal Growth (Slow Evaporation @ 4°C) Solubility->Growth Check Microscopy Check: Birefringence? Growth->Check Check->Solubility No (Powder/Amorphous) XRD SC-XRD Data Collection (100 K, Mo-Source) Check->XRD Yes (Single Crystal) Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement: Locate H-atoms (COOH vs NH) Solve->Refine Compare Compare Pi-Stacking vs. MQCA Baseline Refine->Compare

Caption: Workflow for optimizing crystal growth and structure solution for quinoxaline derivatives.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how crystal data informs drug design.

SAR Structure Crystal Structure (3,7-DMQCA) Metric1 Planarity (Torsion Angles) Structure->Metric1 Metric2 Pi-Stacking Distance (< 3.5 Å?) Structure->Metric2 Solubility Lattice Energy (Melting Point) Structure->Solubility BioEffect DNA Intercalation Efficiency Metric1->BioEffect Flatness aids insertion Metric2->BioEffect Tight stacking = High affinity Formulation Oral Bioavailability (Drug Product) Solubility->Formulation

Caption: Linking crystallographic metrics (planarity, stacking) to biological performance.

Comparative Data Summary

The following table summarizes the key crystallographic parameters. For 3,7-DMQCA, the "Target" values are derived from the homologous series of quinoxaline-2-carboxylic acid derivatives.

Parameter3-Methyl-QCA (Benchmark) [1, 2]3,7-Dimethyl-QCA (Target)Significance
Crystal System Monoclinic (

)
Predicted: MonoclinicCommon for planar aromatics.
Pi-Stacking Distance ~3.45 ÅTarget: < 3.40 Å Shorter distance implies stronger DNA intercalation potential.
Melting Point 208 °C (dec.)> 215 °C Indicates higher lattice stability due to 7-Me packing.
Solubility (EtOH) ~25 mg/mL< 15 mg/mL 7-Me increases lipophilicity; requires co-solvents (DMF).
UV

236, 317 nm~240, 320 nm Red-shift expected due to inductive effect of 7-Me.

References

  • PubChem. (2025).[1] 3-Methylquinoxaline-2-carboxylic acid | C10H8N2O2.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. Pharmaceuticals.[4][2] Retrieved from [Link]

  • RIVM. (1998). Datasheet 3-Methylquinoxaline-2-carboxylic acid-d in DMF. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3,7-Dimethylquinoxaline-2-carboxylic acid

[1]

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain. 3,7-Dimethylquinoxaline-2-carboxylic acid (CAS: 2168971-76-2 / Analog CAS: 74003-63-7) is a nitrogen-containing heterocyclic organic acid.[1][2][3][4][5] It must be classified as Hazardous Chemical Waste . The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Immediate Action Plan:

  • Segregate: Keep separate from strong oxidizing agents and bases.

  • Label: Mark all containers clearly with "Hazardous Waste - Toxic/Irritant."

  • Store: Store in a cool, dry place in tightly sealed containers until pickup.

Chemical Profile & Hazard Assessment

Understanding the chemical nature of the substance is the foundation of safe disposal. This compound is a quinoxaline derivative, characterized by a fused benzene and pyrazine ring system.

PropertyDataRelevance to Disposal
Chemical Structure C₁₁H₁₀N₂O₂Nitrogen content implies potential NOx generation during incineration; requires scrubbed incineration.
Acidity (pKa) ~3.0 - 3.5 (Predicted)Weak acid. Can react with strong bases to form water-soluble salts, increasing mobility in environment if spilled.
Physical State Solid (Powder)Dust generation is a primary exposure risk during transfer to waste containers.
GHS Classification Warning Acute Tox. 4 (Oral) Skin Irrit. 2 Eye Irrit.[2][3] 2A STOT SE 3Handling requires full PPE to prevent mucosal irritation and systemic toxicity.
Incompatibilities Strong Oxidizers, Strong BasesCRITICAL: Do not mix with oxidizing acids (e.g., Nitric Acid) in waste streams to prevent exothermic reactions.

Pre-Disposal: Safety & Handling Logic

Author's Note: As an Application Scientist, I emphasize that "disposal" begins at the moment of synthesis or usage. Contamination control is safer than decontamination.

Personal Protective Equipment (PPE)[1][4][6]
  • Respiratory: N95 respirator (minimum) or P100 if handling fine powder outside a fume hood.

  • Skin: Nitrile gloves (0.11 mm thickness minimum). Double-gloving is recommended during waste transfer.

  • Eyes: Chemical splash goggles.[6] Safety glasses are insufficient if pouring liquid waste solutions.

Engineering Controls
  • Fume Hood: All solid weighing and liquid waste transfers must occur inside a certified chemical fume hood to capture airborne particulates and solvent vapors.

Waste Characterization & Segregation

Proper segregation prevents dangerous chemical reactions in the waste drum and ensures compliance with EPA/RCRA regulations.

Decision Logic for Waste Streams

Use the following logic to determine the correct waste stream for your material.

DisposalLogicStartWaste MaterialStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid SolutionState->LiquidContaminatedPure or Contaminated?Solid->ContaminatedSolventTypeSolvent Type?Liquid->SolventTypePureSolidPure CompoundContaminated->PureSolidDebrisDebris (Gloves/Paper)Contaminated->DebrisBin_SolidContainer: Solid Hazardous Waste(Label: Toxic/Irritant)PureSolid->Bin_SolidDebris->Bin_SolidHaloHalogenated(DCM, Chloroform)SolventType->HaloNonHaloNon-Halogenated(MeOH, DMSO, Water)SolventType->NonHaloBin_HaloContainer: Halogenated WasteHalo->Bin_HaloBin_NonHaloContainer: Non-Halogenated WasteNonHalo->Bin_NonHalo

Figure 1: Waste segregation decision tree for 3,7-Dimethylquinoxaline-2-carboxylic acid.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Expired Stock)

Objective: safely contain the powder to prevent inhalation and environmental release.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Transfer:

    • Place the waste container inside the fume hood.

    • Using a spatula or powder funnel, transfer the solid directly into the container.

    • Do not sweep dust into the air; use a damp paper towel to wipe up residual dust and add the towel to the waste.

  • Labeling:

    • Affix a hazardous waste tag.[4]

    • Chemical Name: "3,7-Dimethylquinoxaline-2-carboxylic acid".[7][8]

    • Hazards: Check "Toxic" and "Irritant".

Protocol B: Liquid Waste (Mother Liquors, HPLC Effluent)

Objective: Prevent solvent incompatibility and leaks.

  • Identify Solvent: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMSO).

  • pH Check:

    • If the solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize to pH 5-9 before adding to the organic waste drum to prevent corrosion of the drum or unexpected reactions.

    • Note: As a carboxylic acid, this compound is slightly acidic. In standard organic solvents, neutralization is rarely required unless the concentration is extremely high.

  • Transfer:

    • Use a funnel with a splash guard.

    • Fill the container to no more than 90% capacity to allow for thermal expansion.

    • Cap tightly immediately after filling.

Protocol C: Contaminated Debris (Sharps, Gloves, Weigh Boats)
  • Sharps: Needles contaminated with the compound must go into a rigid Red Sharps Container.

  • Soft Debris: Gloves, paper towels, and weigh boats should be double-bagged in clear polyethylene bags (2-mil thickness minimum) and placed in the solid hazardous waste bin.

Emergency Procedures: Spill Management

In the event of a spill, rapid containment prevents the spread of this irritant powder.

Spill Response Workflow:

SpillResponseAlert1. Alert Personnel & Evacuate AreaPPE2. Don PPE (Goggles, Double Gloves, N95)Alert->PPEContain3. ContainmentPPE->ContainDrySpillDry Spill:Cover with wet paper towelsto prevent dust.Contain->DrySpillWetSpillLiquid Spill:Absorb with vermiculiteor spill pads.Contain->WetSpillClean4. Clean & Decontaminate(Soap + Water Wash)DrySpill->CleanWetSpill->CleanDispose5. Dispose as Hazardous WasteClean->Dispose

Figure 2: Emergency spill response workflow.

Regulatory Compliance & Record Keeping

To maintain "Cradle-to-Grave" stewardship as required by RCRA (Resource Conservation and Recovery Act):

  • Inventory Management: Log the amount of chemical disposed of in your lab's chemical inventory system.

  • Waste Manifests: When the waste contractor collects the material, ensure "3,7-Dimethylquinoxaline-2-carboxylic acid" (or "Organic Acid Waste") is listed on the manifest.

  • Storage Limits: Do not store hazardous waste in the lab for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.